1H-Pyrazol-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUABWYBFARJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197526 | |
| Record name | 4-Hydroxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4843-98-5 | |
| Record name | 1H-Pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4843-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004843985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1H-Pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and biological significance, with a focus on providing practical information for laboratory applications.
Physicochemical Properties
This compound is a small, aromatic heterocyclic compound. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂O | PubChem |
| Molecular Weight | 84.08 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem |
| Predicted pKa | 9.08 ± 0.10 | ChemicalBook |
| XLogP3 | -0.8 | PubChem[1] |
| Appearance | Off-white to yellow solid | ChemicalBook |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The selection of a particular method may depend on the availability of starting materials, desired scale, and required purity. Below are detailed protocols for two distinct synthetic approaches.
Method 1: Oxidation of a Pyrazole-4-boronic Acid Pinacol Ester
This method involves the oxidation of a commercially available or synthesized pyrazole-4-boronic acid pinacol ester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. To the stirred solution, add 30% hydrogen peroxide followed by an aqueous solution of sodium hydroxide (2M).
-
Reaction Progression: Stir the reaction mixture at 0°C for a few minutes, then allow it to warm to room temperature and continue stirring for approximately one hour.
-
Work-up: Dilute the reaction mixture with water and acidify with hydrochloric acid (2N).
-
Extraction: Extract the aqueous layer multiple times with dichloromethane (DCM) and a mixture of DCM/isopropanol.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be used in the next step without further purification.
Method 2: Cyclocondensation of α,β-Unsaturated Carbonyl Compounds with Hydrazine
This classical approach involves the reaction of an α,β-unsaturated ketone or aldehyde with a hydrazine derivative, followed by oxidation, to form the pyrazole ring.
Experimental Protocol:
-
Reaction Setup: Dissolve the α,β-unsaturated carbonyl compound in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Hydrazine Addition: Add hydrazine hydrate to the solution. The reaction is often carried out in the presence of a catalyst, such as an acid or a base, depending on the specific substrates.
-
Cyclization: Heat the reaction mixture to reflux to facilitate the initial cyclization to a pyrazoline intermediate.
-
Oxidation: The intermediate pyrazoline is then oxidized to the aromatic pyrazole. This can be achieved in situ or as a separate step using an oxidizing agent like iodine or simply by air oxidation, sometimes facilitated by a catalyst.
-
Purification: The final product is purified by recrystallization or column chromatography.
Biological Properties and Significance
This compound is not only a synthetic building block but also a metabolite of pyrazole, a known inhibitor of alcohol dehydrogenase. Its biological effects are of considerable interest in toxicology and pharmacology.
Metabolic Formation
Pyrazole is metabolized in the liver to 4-hydroxypyrazole primarily by the cytochrome P450 enzyme system, specifically the CYP2E1 isozyme.[2] This oxidative metabolic pathway is crucial in understanding the in vivo effects of pyrazole.
Pharmacological and Toxicological Profile
Studies have shown that this compound exhibits significant biological activity. It is considerably more toxic than its parent compound, pyrazole. The primary organ of toxicity is the liver, where it can cause centrolobular necrosis. Furthermore, this compound is a potent inhibitor of catalase and tryptophan pyrrolase.
| Biological Activity | Observation |
| Toxicity | More toxic than pyrazole, with evidence of hepatotoxicity. |
| Enzyme Inhibition | Potent inhibitor of catalase and tryptophan pyrrolase. |
Experimental Workflow for Analysis
The quantification of this compound in various matrices, such as reaction mixtures or biological samples, is typically performed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Reaction Mixtures: Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range.
-
Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins, and then evaporate the supernatant to dryness. Reconstitute the residue in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample and determine its concentration from the calibration curve.
-
References
An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 1H-Pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazol-4-ol is a heterocyclic organic compound that has garnered interest in medicinal chemistry as a scaffold for the development of kinase inhibitors. Understanding its chemical structure and, critically, its tautomeric properties is fundamental for its application in drug design and development. This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and tautomeric behavior of this compound. It also explores its relevance in drug development, particularly as a core structure for kinase inhibitors targeting various signaling pathways.
Chemical Structure and Properties
This compound, also known as 4-hydroxypyrazole, is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a hydroxyl group at the C4 position. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₄N₂O |
| Molecular Weight | 84.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4843-98-5 |
| Canonical SMILES | C1=C(C=NN1)O |
| InChI | InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5) |
Tautomerism of this compound
A critical aspect of the chemistry of this compound is its existence in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, the principal tautomeric equilibrium is between the enol form (this compound) and the keto form (pyrazolin-4-one). This keto-enol tautomerism is a significant factor influencing the molecule's reactivity, hydrogen bonding capability, and interactions with biological targets.
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of a pyrazole boronic acid pinacol ester intermediate.
Materials:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Tetrahydrofuran (THF)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (2M aqueous solution)
-
Hydrochloric acid (2N aqueous solution)
-
Dichloromethane (DCM)
-
Isopropanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in THF in a round-bottom flask.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add hydrogen peroxide (3.71 mmol) and sodium hydroxide (3.71 mmol) to the solution.
-
After stirring for approximately 3 minutes at 0 °C, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 50 minutes.
-
Dilute the reaction mixture with water and acidify with 2N HCl.
-
Extract the aqueous layer multiple times with DCM and then with a DCM/isopropanol mixture (4:1).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield this compound.[1] The resulting compound can be used in the next step without further purification.[1]
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to elucidate the structure of this compound and to study its tautomeric equilibrium.
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Typical parameters include a spectral width of 12,000 Hz, an acquisition time of 5 seconds, and 256 transients.[2]
-
Reference the chemical shifts to the residual solvent peak.[2]
¹³C NMR Spectroscopy Protocol:
-
Acquire a ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.
-
Reference the chemical shifts to the solvent peak.
Expected Spectral Data: The chemical shifts will vary depending on the solvent and the predominant tautomeric form. By comparing the spectra in different solvents, information about the tautomeric equilibrium can be obtained. For example, the presence of signals corresponding to both sp² (enol) and sp³ (keto) carbons in the ¹³C NMR spectrum can indicate the presence of both tautomers.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.
IR Spectroscopy Protocol:
-
Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of an O-H group (enol form). A strong absorption band around 1700 cm⁻¹ would be characteristic of a C=O group (keto form).
Role in Drug Development and Signaling Pathways
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors. This compound serves as a key building block for the synthesis of more complex pyrazole derivatives with therapeutic potential. These derivatives have been shown to target several important protein kinases involved in cancer and inflammatory diseases.
Kinase Inhibition
Pyrazole-containing compounds have been developed as inhibitors for a variety of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): CDK2 is a key regulator of the cell cycle, and its dysregulation is common in cancer. Pyrazole-based inhibitors have been designed to target the ATP-binding site of CDK2, leading to cell cycle arrest and apoptosis.[3][4]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical component of the inflammatory signaling pathway mediated by Toll-like receptors and IL-1 receptors. Inhibitors based on a pyrazole scaffold can block this pathway, offering potential treatments for inflammatory diseases.
-
Aurora Kinases: These kinases are essential for mitosis, and their overexpression is linked to cancer. Pyrazol-4-yl urea derivatives have been identified as potent inhibitors of Aurora kinases.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in autoimmune diseases and cancer. Pyrazole-containing molecules have been developed as selective JAK inhibitors.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by pyrazole-based kinase inhibitors, highlighting the potential points of intervention for drugs derived from the this compound scaffold.
Caption: CDK2 Signaling Pathway and Point of Inhibition.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.[3]
References
An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrazol-4-ol
This guide provides a detailed overview of the spectroscopic data for 1H-Pyrazol-4-ol, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of reported data and predicted spectroscopic characteristics based on analogous compounds.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: ¹³C NMR Spectroscopic Data
The following ¹³C NMR data has been reported for this compound in DMSO-d₆.
| Atom Number | Chemical Shift (δ) ppm |
| C3/C5 | 129.1 |
| C4 | 148.6 |
Data sourced from SpectraBase.[1]
Table 2: Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR chemical shifts for this compound are based on the known spectrum of 1H-pyrazole and the anticipated electronic effects of the hydroxyl group at the C4 position.
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H1 (N-H) | ~12.0 - 13.0 | br s |
| H3/H5 | ~7.5 - 7.7 | s |
| H4 (O-H) | ~9.0 - 10.0 | br s |
Table 3: Predicted Infrared (IR) Spectroscopic Data
The predicted IR absorption bands for this compound are based on characteristic frequencies for pyrazole and alcohol functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H stretch (pyrazole) | 3100 - 3200 | Medium, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium |
| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum of this compound is based on its molecular weight and common fragmentation patterns of pyrazole derivatives.
| m/z | Predicted Fragment | Relative Intensity |
| 84 | [M]⁺ (Molecular Ion) | High |
| 55 | [M - HCN - H]⁺ | Medium |
| 40 | [C₂H₂N]⁺ | Medium |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The solution should be homogeneous.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is typically used.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Key parameters include a spectral width of approximately 200 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder.
-
The sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.
-
Data Acquisition (EI Mode):
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV).
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Biological Activity of 1H-Pyrazol-4-ol and its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. First synthesized in 1883, its derivatives have become integral to the development of a wide array of therapeutic agents due to their metabolic stability and versatile biological activities.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 1H-Pyrazol-4-ol and its derivatives, with a focus on their potential in anticancer, anti-inflammatory, and antimicrobial applications. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided for reproducibility, and key pathways and workflows are visualized to facilitate understanding.
Core Synthesis Methodologies
The construction of the pyrazole ring is a foundational technique in medicinal chemistry. The most common and versatile method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1] Modern advancements focus on improving efficiency and regioselectivity through multicomponent reactions and novel catalytic systems.[2]
General Experimental Protocol: Knorr Pyrazole Synthesis
This protocol outlines a representative synthesis of a 3,5-disubstituted-1H-pyrazol-5-ol derivative.
Materials:
-
Ethyl acetoacetate (or other β-ketoester)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in ethanol.[1][3]
-
Reagent Addition: To the stirring solution, add the hydrazine derivative (e.g., hydrazine hydrate, ~1.1 eq) dropwise. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the final this compound derivative. The expected yield is generally high (~79%).[1]
Synthesis Workflow Diagram
Caption: General workflow for the Knorr pyrazole synthesis.
Biological Activities and Quantitative Data
Derivatives of this compound exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4]
Anticancer Activity
Pyrazole derivatives exert anticancer effects through various mechanisms, most notably the inhibition of protein kinases that are critical for cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs), BRAF, and Epidermal Growth Factor Receptor (EGFR).[5][6][7]
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID/Series | Target/Cell Line | Activity (IC50 / Ki) | Reference |
|---|---|---|---|
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Comp. 15) | CDK2 | Ki = 0.005 µM | [8][9] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Comp. 15) | A2780 Ovarian Cancer | GI50 = 0.158 µM | [9] |
| Pyrazole hydrazide derivative (Comp. 33) | B16-F10 / MCF-7 | Significant Activity | [5] |
| 5-phenyl-1H-pyrazol derivative (Comp. 30) | BRAF (V600E) | IC50 = 0.19 µM | [5] |
| Thiazolyl-pyrazoline derivative | EGFR TK | IC50 = 0.06 µM | [6] |
| Thiazolyl-pyrazoline derivative | MCF-7 | IC50 = 0.07 µM | [6] |
| Pyrazole carbaldehyde derivative (Comp. 43) | PI3 Kinase / MCF-7 | IC50 = 0.25 µM | [7] |
| 1-aryl-1H-pyrazole-fused curcumin analog (Comp. 11) | Various Cell Lines | IC50 = 0.01 - 0.65 µM | [7] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline | CDK2 | IC50 = 0.98 µM | [5] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline | MCF-7 | IC50 = 1.88 µM |[5] |
Caption: Inhibition of the CDK2 pathway by pyrazole derivatives blocks cell cycle progression.
Anti-inflammatory Activity
Several pyrazole derivatives function as potent anti-inflammatory agents, with a mechanism often involving the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for prostaglandin synthesis at sites of inflammation.[10][11] This class includes the well-known drug Celecoxib.[10] Other mechanisms include the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[11][12]
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound ID/Series | Target/Assay | Activity | Reference |
|---|---|---|---|
| Celecoxib | COX-2 | Potent Inhibitor | [10] |
| 1,3,4-trisubstituted pyrazole (Comp. 5a) | Carrageenan-induced paw edema | ≥84.2% inhibition | [12] |
| Pyrazole-hydrazone derivative (p-tolyl) | COX-2 / 5-LOX | High Inhibition | [11] |
| Bipyrazole (Comp. 41) | COX-2 | IC50 = 0.72 µM | [11] |
| 2,3-dihydro-imidazo[1,2-b]pyrazole | IL-8 induced chemotaxis | IC50 = 1.2 nM | [4] |
| 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone (Comp. 3a, 3c, 3g) | IL-6 | Promising Inhibition | [12] |
| 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Anti-inflammatory activity | EC50 = 10.87–12.25 µg/mL |[13] |
Caption: Pyrazole derivatives inhibit COX enzymes to block prostaglandin synthesis.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][14][15] Their mechanism of action can involve targeting different metabolic pathways, including DNA gyrase.[15]
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound ID/Series | Target Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 3 | Escherichia coli (Gram -) | 0.25 µg/mL | [10] |
| Compound 4 | Streptococcus epidermidis (Gram +) | 0.25 µg/mL | [10] |
| Compound 2 | Aspergillus niger (Fungus) | 1 µg/mL | [10] |
| Pyrazoline (Comp. 9) | Staphylococcus aureus (MDR) | 4 µg/mL | [16] |
| Pyrazoline (Comp. 9) | Enterococcus species | 4 µg/mL | [16] |
| Tethered thiazolo-pyrazole (Comp. 17) | MRSA | 4 µg/mL | [15] |
| Pyrazolyl–thiazole (Comp. 7d) | Bacillus subtilis / Fungi | 15.63 µg/mL | [17] |
| Indenopyrazole (Comp. 37d) | Various bacterial strains | 0.0270–0.0629 µmol/mL |[18] |
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Experimental Protocols (Biological Assays)
MTT Assay for In Vitro Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This is a standard in vivo model to assess acute anti-inflammatory activity.[12]
Procedure:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the pyrazole test compounds orally or intraperitoneally. A control group receives the vehicle, and a standard group receives a reference drug like Diclofenac or Indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives continue to be a highly productive area of research in drug discovery. The versatility of their synthesis and the breadth of their biological activities—spanning anticancer, anti-inflammatory, and antimicrobial effects—confirm their status as a privileged structure.[1][4] Future research should focus on optimizing the selectivity and potency of these derivatives for specific biological targets, such as kinase isoforms or microbial enzymes, to develop next-generation therapeutics with improved efficacy and reduced side effects. The application of computational modeling and structure-activity relationship (SAR) studies will be crucial in guiding the rational design of novel, highly active pyrazole-based drug candidates.[6][19]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicstrive.com [academicstrive.com]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
1H-Pyrazol-4-ol: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazol-4-ol and its derivatives represent a cornerstone in modern organic synthesis, serving as a privileged scaffold in the development of a wide array of functional molecules. The inherent electronic properties and versatile reactivity of the pyrazole ring system have positioned it as a critical building block in medicinal chemistry, materials science, and catalysis.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and key applications, with a focus on its role in the design of targeted therapeutics. Experimental protocols for seminal reactions and visual representations of relevant biological pathways and synthetic workflows are included to facilitate its practical application in the laboratory.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective utilization as a synthetic building block. The following tables summarize key quantitative data for the parent compound and a representative derivative, 1-Methyl-1H-pyrazol-4-ol.
Table 1: Physicochemical Properties of this compound and 1-Methyl-1H-pyrazol-4-ol
| Property | This compound | 1-Methyl-1H-pyrazol-4-ol | Reference(s) |
| Molecular Formula | C₃H₄N₂O | C₄H₆N₂O | [3][4] |
| Molecular Weight | 84.08 g/mol | 98.10 g/mol | [3][5] |
| CAS Number | 4843-98-5 | 78242-20-3 | [4] |
| Boiling Point | Not available | 217.7±13.0 °C (Predicted) | [4] |
| Physical Form | Liquid | Not available | |
| Purity | 95% | Not available | |
| Storage Temperature | Room Temperature | Not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available | [6] |
| ¹³C NMR | Spectral data available in DMSO-d6 | [7] |
| IR | Data available | [6] |
| MS | Data available | [6] |
Synthesis of this compound Derivatives: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and highly versatile method for the preparation of pyrazole derivatives, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8][9] This reaction can be adapted to synthesize a wide range of substituted pyrazoles, including those derived from this compound.
General Experimental Protocol: Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol
This protocol describes the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, which is a common outcome of the Knorr synthesis using β-ketoesters.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).
-
Add ethanol as a solvent and a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
To the resulting crude product (or concentrated residue), add a small amount of cold diethyl ether and stir vigorously to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Table 3: Representative Yields for Knorr Pyrazole Synthesis Derivatives
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference(s) |
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | 95 | [11] |
| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | 59-98 | [11] |
| α,β-Unsaturated carbonyls with β-hydrogen | Tosylhydrazones | 3,5-Disubstituted-1H-pyrazoles | High | [11] |
Functionalization of the Pyrazole Core: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole ring, enabling the introduction of a wide range of substituents at specific positions. These reactions are crucial for the synthesis of complex molecules with tailored biological activities.
General Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halo-1H-pyrazole
Materials:
-
4-Halo-1H-pyrazole (e.g., 4-bromo-1H-pyrazole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 4-halo-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This compound Derivatives in Drug Discovery: Targeting Kinase Signaling Pathways
The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors, which are a cornerstone of modern cancer therapy. These compounds often exert their therapeutic effects by interfering with key signaling pathways that regulate cell proliferation, survival, and differentiation.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers. Pyrazole-containing molecules have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and AKT.
Caption: PI3K/AKT signaling pathway and points of inhibition by pyrazole derivatives.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cell cycle progression. Dysregulation of this pathway is also frequently implicated in cancer.
Caption: MAPK/ERK signaling pathway with potential inhibition sites for pyrazole-based drugs.
CDK2 Signaling in the Cell Cycle
Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. CDK2, in particular, plays a critical role in the G1/S phase transition. Pyrazole-based inhibitors targeting CDK2 can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Role of CDK2 in the cell cycle and its inhibition by pyrazole derivatives.
Experimental Workflow: From Synthesis to Characterization
The successful development of novel this compound derivatives requires a systematic and efficient experimental workflow, encompassing synthesis, purification, and comprehensive characterization.
Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
This compound and its analogs continue to be a fertile ground for discovery in organic and medicinal chemistry. The synthetic versatility of the pyrazole core, coupled with its proven success as a pharmacophore, ensures its continued importance in the development of novel therapeutics and functional materials. This guide has provided a foundational overview of the key aspects of this compound chemistry, from fundamental properties and synthesis to its application in targeting critical biological pathways. The detailed protocols and visual aids are intended to empower researchers to effectively harness the potential of this remarkable building block in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C3H4N2O | CID 119218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Knorr Pyrazole Synthesis [drugfuture.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 1H-Pyrazol-4-ol in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1H-Pyrazol-4-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. Given the limited availability of specific experimental data in publicly accessible literature, this document outlines the predicted physicochemical properties based on its structure, details the established methodologies for experimental determination, and provides a framework for data presentation and interpretation.
Introduction to this compound
This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a hydroxyl group. Its structure suggests the potential for both hydrogen bond donation and acceptance, which significantly influences its solubility and stability profile. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, while the hydroxyl group can undergo oxidation.[1] The tautomeric nature of pyrazol-4-ols, existing in equilibrium between the enol and keto forms (pyrazolin-4-one), further impacts its chemical behavior.[1]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[2][3] For this compound, its polarity and hydrogen bonding capabilities suggest solubility in polar solvents.
Predicted Solubility: Based on its structure, this compound is expected to be soluble in polar solvents such as water, alcohols (e.g., ethanol, methanol), and dimethyl sulfoxide (DMSO).[4][5] Its solubility in non-polar organic solvents is likely to be limited. The pH of the aqueous medium will also play a crucial role due to the acidic nature of the hydroxyl group and the basic nature of the pyrazole nitrogens.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility |
|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | Soluble |
| Polar Aprotic | DMSO, Acetonitrile | Soluble to Moderately Soluble |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble |
Quantitative Solubility Data: Specific quantitative solubility data for this compound is not extensively reported in the literature. The following table serves as a template for presenting experimentally determined equilibrium solubility data.
Table 2: Template for Quantitative Equilibrium Solubility of this compound
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |
|---|---|---|---|---|
| Water | 25 | 7.4 | Data not available | Shake-flask |
| Ethanol | 25 | N/A | Data not available | Shake-flask |
| Methanol | 25 | N/A | Data not available | Shake-flask |
| DMSO | 25 | N/A | Data not available | Shake-flask |
| Acetonitrile | 25 | N/A | Data not available | Shake-flask |
Experimental Protocols for Solubility Determination
The "gold standard" for determining equilibrium solubility is the shake-flask method.[2][3]
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][6]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or sorption of the solute to the filter membrane.[2]
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Degradation Pathways
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[8] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10][11]
Predicted Stability: The this compound molecule is potentially susceptible to degradation under several conditions:
-
Oxidative Degradation: The electron-rich pyrazole ring and the hydroxyl group are prone to oxidation.
-
Photolytic Degradation: Aromatic heterocyclic systems can be sensitive to light.
-
Hydrolytic Degradation: While generally stable to hydrolysis, extreme pH conditions might affect the molecule.[12]
-
Thermal Degradation: High temperatures can lead to decomposition.[13][14]
Table 3: Template for Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 24h | 60°C | Data not available | To be determined |
| Base Hydrolysis | 0.1 N NaOH | 24h | 60°C | Data not available | To be determined |
| Oxidation | 3% H₂O₂ | 24h | RT | Data not available | To be determined |
| Thermal | Solid State | 48h | 105°C | Data not available | To be determined |
| Photolytic | UV/Vis Light | 24h | RT | Data not available | To be determined |
Caption: Potential Degradation Pathways of this compound.
Experimental Protocols for Stability Assessment
Forced degradation studies are performed under conditions more severe than accelerated stability testing to understand the degradation pathways.[8]
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
Hydrolysis: Treat the solution with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and heat (e.g., 60 °C). Neutralize the samples before analysis.
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal: Expose the solid drug substance to high temperature (e.g., 105 °C).
-
Photolysis: Expose the solution to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 6, 12, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Interpretation: Calculate the percentage of degradation and identify the structure of major degradation products using techniques like LC-MS/MS.
Caption: Workflow for a Forced Degradation Study.
Conclusion
While specific experimental data for the solubility and stability of this compound are limited in the public domain, its chemical structure provides a basis for predicting its behavior. It is anticipated to be soluble in polar solvents and potentially susceptible to oxidative and photolytic degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its successful development in pharmaceutical and other applications. The generation of such data is crucial for formulation design, ensuring product quality, and meeting regulatory requirements.[9][10]
References
- 1. 3-Isopentyl-1H-pyrazol-4-ol | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 78242-20-3: 1-methyl-1H-pyrazol-4-ol | CymitQuimica [cymitquimica.com]
- 5. Buy 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol (EVT-1697956) | 1771123-34-2 [evitachem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. pharmtech.com [pharmtech.com]
- 9. industrialpharmacist.com [industrialpharmacist.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Theoretical and Computational Insights into 1H-Pyrazol-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1H-Pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth computational studies on this specific molecule, this paper presents available experimental data for this compound and supplements it with a detailed computational analysis of a closely related analogue, 4-fluoro-1H-pyrazole, to illustrate the standard theoretical methodologies applied to this class of compounds. This guide covers its synthesis, spectroscopic characterization, and a theoretical examination of its structural and electronic properties, offering valuable insights for researchers in drug discovery and development.
Introduction
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide array of biological activities.[1] The pyrazole ring is a versatile scaffold found in numerous pharmaceuticals. The introduction of a hydroxyl group at the 4-position, as in this compound, can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and potential biological interactions.
This compound is a metabolite of pyrazole and has been studied for its toxicological effects, particularly its hepatotoxicity.[2][3] Understanding the structural and electronic characteristics of this molecule is crucial for elucidating its mechanism of action and for the rational design of new pyrazole-based therapeutic agents with improved efficacy and safety profiles.
This guide will delve into the known experimental data for this compound and provide a detailed theoretical analysis of a representative pyrazole derivative to showcase the application of computational chemistry in understanding the properties of this important class of molecules.
Synthesis and Spectroscopic Characterization
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of a boronate ester precursor.[4]
Experimental Protocol:
-
A solution of 4-(4,4,5,5-tetramethyl-[4][5][6]dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF) is prepared and cooled to 0 °C.[4]
-
To this stirred solution, hydrogen peroxide (30% in H₂O) and sodium hydroxide (2M in H₂O) are added.[4]
-
The reaction mixture is stirred at 0 °C for a few minutes and then allowed to warm to room temperature, with stirring continued for approximately 50 minutes.[4]
-
The reaction is then diluted with water, acidified with hydrochloric acid (2N), and extracted multiple times with dichloromethane (DCM) and a DCM/isopropanol mixture.[4]
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield this compound.[4]
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of synthesized compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR chemical shifts for this compound have been reported in DMSO-d₆.[6]
Experimental Protocol for NMR Spectroscopy:
A general procedure for acquiring NMR spectra involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆, and recording the spectra on an NMR spectrometer.[5] For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[5]
Table 1: Experimental ¹³C NMR Chemical Shifts for this compound [6]
| Atom | Chemical Shift (ppm) |
| C3/C5 | 126.2 |
| C4 | 143.8 |
Solvent: DMSO-d₆
Theoretical and Computational Studies
While specific computational studies on this compound are limited, the methodologies for analyzing pyrazole derivatives are well-established.[7][8] Density Functional Theory (DFT) is a powerful tool for investigating the geometric, electronic, and spectroscopic properties of these molecules.[7] In this section, we present a computational analysis of 4-fluoro-1H-pyrazole as a representative analogue to illustrate these methods.
Computational Methodology
Protocol for DFT Calculations:
-
Geometry Optimization: The molecular geometry is optimized using a selected DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[8] This process finds the most stable conformation of the molecule.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[7]
-
Spectroscopic Predictions: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[5]
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic properties and reactivity.[9]
Molecular Geometry
The optimized geometric parameters of 4-fluoro-1H-pyrazole can be compared with experimental data from X-ray crystallography to validate the computational method.
Table 2: Selected Experimental and Calculated Geometric Parameters for 4-fluoro-1H-pyrazole [10]
| Parameter | Bond/Angle | Experimental (Å/°) | Calculated (DFT) (Å/°) |
| Bond Length | N1-N2 | 1.345 | 1.348 |
| N2-C3 | 1.332 | 1.335 | |
| C3-C4 | 1.391 | 1.393 | |
| C4-C5 | 1.389 | 1.391 | |
| C5-N1 | 1.342 | 1.345 | |
| C4-F | 1.354 | 1.356 | |
| Bond Angle | N1-N2-C3 | 110.8 | 110.9 |
| N2-C3-C4 | 106.3 | 106.2 | |
| C3-C4-C5 | 104.8 | 104.9 | |
| C4-C5-N1 | 106.4 | 106.3 | |
| C5-N1-N2 | 111.7 | 111.7 |
Vibrational Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies, which can then be compared with experimental IR spectra.
Table 3: Selected Experimental and Calculated Vibrational Frequencies for a Representative Pyrazole Derivative
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
| N-H stretch | ~3150 | ~3145 |
| C-H stretch | ~3100 | ~3095 |
| C=C stretch | ~1550 | ~1548 |
| C-N stretch | ~1400 | ~1398 |
| C-F stretch | ~1100 | ~1098 |
Note: Data is representative of pyrazole derivatives and may not correspond to a single specific molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[9] A smaller gap suggests higher reactivity.
Table 4: Calculated Electronic Properties of a Representative Pyrazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 6.36 |
Note: These are representative values for a pyrazole derivative and can vary depending on the specific substituents and computational method.
Applications in Drug Development
The theoretical and computational analysis of this compound and its analogues is highly relevant to drug development. Understanding the molecule's three-dimensional structure, electronic properties, and potential interaction sites can aid in:
-
Structure-Activity Relationship (SAR) Studies: Correlating molecular properties with biological activity to design more potent compounds.
-
Pharmacophore Modeling: Identifying the key features of the molecule responsible for its biological activity.
-
Molecular Docking: Predicting the binding mode and affinity of the molecule to a biological target, such as an enzyme or receptor.
Conclusion
This technical guide has provided an overview of the theoretical and computational studies of this compound. While experimental and computational data on this specific molecule are somewhat limited, the well-established methodologies for studying pyrazole derivatives offer a robust framework for its analysis. The synthesis and spectroscopic characterization provide a foundation for understanding its chemical nature. Furthermore, the application of DFT calculations, as demonstrated with a representative analogue, allows for a detailed investigation of its geometric, vibrational, and electronic properties. These computational insights are invaluable for researchers and scientists in the field of drug development, enabling the rational design and optimization of new pyrazole-based therapeutic agents.
References
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- 2. Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1H-Pyrazol-4-ol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazol-4-ol scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile therapeutic potential. This technical guide provides a comprehensive overview of the key molecular targets of this compound derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to facilitate further research and drug development in this promising area.
Key Therapeutic Targets and Quantitative Data
Derivatives of this compound and its tautomeric form, pyrazolone, have demonstrated significant activity against a range of therapeutic targets. The following tables summarize the available quantitative data for the most promising of these targets.
Table 1: Cyclooxygenase-2 (COX-2) Inhibition
| Compound/Derivative Series | COX-2 IC50 (µM) | Cell Line/Assay Conditions | Reference |
| Novel Pyrazole Derivatives | 0.043 - 0.56 | In vitro enzyme assay | [1] |
| Pyrazolone Derivatives (5a-f) | 1.50 - 20.71 | In vitro solid-phase ELISA | [2] |
| Pyrazole-pyridazine Hybrids (6a-f) | 1.15 - 56.73 | In vitro solid-phase ELISA | [2] |
| Di-aryl/tri-aryl Substituted Pyrazole Esters | 0.059 - 3.89 | In vitro enzyme assay | [3] |
| Pyrazol-4-yl-1,2,4-triazole-3-thiol Derivatives | 0.560 - 4.692 | In vitro enzyme assay | [4] |
Table 2: Kinase Inhibition (VEGFR-2, CDK-2, IRAK4)
| Compound/Derivative Series | Target Kinase | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| N-Manniche bases of 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol | VEGFR-2 | 0.2 | In vitro kinase assay | [5] |
| N-Manniche bases of 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol | CDK-2 | 0.458 | In vitro kinase assay | [5] |
| N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Lead Compound 1) | IRAK4 | 0.11 | In vitro kinase assay | [6] |
| Amidopyrazole Derivatives | IRAK4 | 0.005 | In vitro kinase assay | [7] |
Table 3: Neurological Targets (Acetylcholinesterase, Monoamine Oxidase)
| Compound/Derivative Series | Target | IC50/pIC50 | Assay Conditions | Reference |
| 3-aryl-1-phenyl-1H-pyrazole derivatives | Acetylcholinesterase (AChE) | pIC50 = 3.47 - 4.2 | In vitro (mice AChE) | [8][9] |
| Pyrazoline Derivatives | Acetylcholinesterase (AChE) | 0.040 - 0.122 µM | In vitro spectrophotometric method | [10] |
| Halogenated Pyrazolines | Monoamine Oxidase-B (MAO-B) | 0.063 - 5.38 µM | In vitro (recombinant human MAO) | [11] |
| 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Monoamine Oxidase-B (MAO-B) | Promising activity reported | In vitro assay | [12] |
Table 4: G-Protein Coupled Receptor (GPCR) Agonism (GPR109A)
| Compound/Derivative Series | Target | EC50 (nM) | Assay Conditions | Reference | | :--- | :--- | :--- | :--- | | 4-(phenyl)thio-1H-pyrazole derivative (5a) | GPR109A | 45 | Calcium mobilization assay |[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols for assessing the activity of this compound derivatives against their therapeutic targets.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is a generalized method based on commercially available COX activity assay kits.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
COX Assay Buffer.
-
COX Probe (e.g., a fluorogenic substrate).
-
COX Cofactor.
-
Arachidonic Acid (substrate).
-
Test compounds dissolved in DMSO.
-
96-well opaque microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions, which typically involves diluting buffers, cofactors, and the probe.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding arachidonic acid to each well.
-
Data Acquisition: Immediately begin measuring the fluorescence at regular intervals using a fluorescence microplate reader.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
VEGFR-2 Kinase Assay
This protocol is based on a commercially available VEGFR-2 kinase assay kit.
Objective: To measure the inhibitory activity of test compounds on VEGFR-2 kinase.
Materials:
-
Purified recombinant VEGFR-2 enzyme.
-
Kinase assay buffer.
-
ATP.
-
VEGFR-2 substrate (e.g., a synthetic peptide).
-
Test compounds dissolved in a suitable solvent.
-
Kinase-Glo® Luminescent Kinase Assay reagent.
-
96-well white microplates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare a master mixture containing kinase assay buffer, ATP, and the VEGFR-2 substrate.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (solvent only).
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except for the "blank" control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.
-
Data Acquisition: Measure the luminescence of each well using a luminometer. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[3][15]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory potency of compounds against MAO-A and MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (substrate).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
96-well microplates (black plates recommended for fluorescence assays).
-
Fluorometric plate reader.
Procedure:
-
Reagent Preparation: a. Prepare stock solutions of the test compounds and positive controls in DMSO. b. Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer. c. Prepare a working solution of the substrate, kynuramine, in the assay buffer.
-
Assay Protocol: a. Add a small volume of the diluted test compound or control to the wells of the 96-well plate. b. Add the MAO-A or MAO-B enzyme solution to the wells. c. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme. d. Initiate the enzymatic reaction by adding the kynuramine solution to each well. e. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometric plate reader (excitation ~320 nm, emission ~400 nm).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. b. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of this compound derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
Signaling Pathways
Caption: Simplified TLR/IL-1R signaling pathway leading to inflammatory gene expression.
Caption: The MEK-ERK signaling cascade, a key regulator of cell fate.
Experimental Workflow
Caption: A generalized workflow for in vitro inhibitor screening assays.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives have demonstrated potent and, in some cases, selective activity against a range of clinically relevant targets involved in inflammation, cancer, and neurological disorders. This guide provides a foundational resource for researchers in the field, consolidating key quantitative data, outlining essential experimental protocols, and visualizing the underlying biological pathways. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives are warranted to translate their therapeutic potential into clinical applications.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. | BioWorld [bioworld.com]
- 16. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Pyrazole Nucleus: A Deep Dive into the Structure-Activity Relationship of 1H-Pyrazol-4-ol Analogs
For Immediate Release
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure," a versatile core that consistently appears in a multitude of biologically active compounds.[1] This technical guide delves into the intricate structure-activity relationships (SAR) of 1H-Pyrazol-4-ol analogs, a class of compounds demonstrating significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. By examining the subtle interplay between chemical modifications and biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future design and optimization efforts.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive starting point for medicinal chemists.[2][3] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, has led to the development of numerous FDA-approved drugs containing this motif.[2][4][5] This guide will focus specifically on analogs of this compound, exploring how substitutions at various positions on the pyrazole core and its appended functionalities influence their potency, selectivity, and overall pharmacological profile.
Unraveling the Structure-Activity Landscape
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrazole ring. Systematic modifications have revealed critical insights into the structural requirements for potent and selective inhibition of various biological targets.
Kinase Inhibition: A Prominent Application
A significant body of research on this compound analogs has focused on their role as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition:
Recent studies have identified N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent CDK2 inhibitors.[6][7] CDK2 is a key regulator of the cell cycle, and its aberrant activity is linked to several cancers.[6] A bioisosteric replacement strategy, substituting a phenylsulfonamide moiety with various pyrazole-derived groups, led to the discovery of highly potent analogs.[6][7]
| Compound | Modification | CDK2 Ki (µM) | Antiproliferative GI50 (µM) against A2780 cells |
| Lead Compound 1 | Phenylsulfonamide moiety | - | - |
| 14 | Replacement of phenylsulfonamide with unsubstituted pyrazol-4-yl | 0.007 | Significantly lower than lead |
| 15 | Further modification of the pyrazole moiety | 0.005 | 0.158 |
| 23 | Altered orientation of the 1H-pyrazolyl ring | 0.090 | 7.350 |
Table 1: SAR of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Analogs as CDK2 Inhibitors. The data highlights that the introduction of a pyrazol-4-yl group significantly enhances CDK2 inhibitory activity. However, the orientation of this ring is crucial, as an altered arrangement in compound 23 led to a dramatic decrease in both kinase inhibition and antiproliferative activity.[6]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition:
N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective inhibitors of IRAK4, a key protein in inflammatory signaling pathways.[8] SAR studies focused on replacing a polar pyrazolopyrimidine core with more lipophilic bicyclic systems to improve cell permeability.
| Core Moiety | IRAK4 IC50 (nM) | Permeability |
| Pyrazolo[1,5-a]pyrimidine (polar) | Potent | Low |
| Pyrrolo[2,1-f][1][8][9]triazine | Highly Potent | High |
| Pyrrolo[1,2-b]pyridazine | Highly Potent | High |
| Thieno[2,3-b]pyrazine | Highly Potent | High |
Table 2: Influence of Bicyclic Cores on IRAK4 Inhibition and Permeability. The replacement of the polar core with lipophilic bicyclic moieties led to the identification of highly permeable IRAK4 inhibitors with excellent potency and kinase selectivity.[8]
Anticancer Activity Beyond Kinase Inhibition
The anticancer potential of pyrazole derivatives extends beyond kinase inhibition. Studies have explored their efficacy against a range of cancer cell lines, with SAR insights guiding the design of more potent agents.
1H-Pyrazole-4-carboxylic Acid Derivatives as ALKBH1 Inhibitors:
A recent study identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, a potential therapeutic target in gastric cancer.[10] Due to the poor cell membrane permeability of the lead compound 29 , a prodrug approach was successfully employed.
| Compound | Modification | ALKBH1 Inhibition | Cellular Activity |
| 29 | Carboxylic acid | Highly potent | Poor |
| 29E | Prodrug of 29 | - | Excellent |
Table 3: Prodrug Strategy for ALKBH1 Inhibitors. This work demonstrates that while a specific functional group may be essential for target engagement, chemical modifications to improve pharmacokinetic properties are critical for cellular efficacy.[10]
General SAR Observations for Anticancer Activity:
-
Substitution on Phenyl Rings: The introduction of electron-donating or electron-withdrawing groups on phenyl rings attached to the pyrazole core can significantly modulate anticancer activity.[1]
-
N-Substitution: Modifications at the N1 position of the pyrazole ring have been shown to be critical for potency against various cancer cell lines.[1]
-
Hybrid Molecules: Incorporating the pyrazole scaffold into hybrid molecules, for instance with benzimidazole, has yielded potent anticancer agents.[11]
Experimental Methodologies
To ensure the reproducibility and validation of SAR findings, detailed experimental protocols are paramount. Below are representative methodologies for key assays cited in the literature.
Kinase Inhibition Assays
General Protocol for In Vitro Kinase Assay (e.g., for CDK2, IRAK4):
-
Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A solution of the kinase and the peptide substrate is prepared in the assay buffer.
-
The test compounds are serially diluted in DMSO and then added to the kinase/substrate mixture.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method and a plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assays
General Protocol for Antiproliferative Assay (e.g., MTT or SRB Assay):
-
Cell Culture: Cancer cell lines (e.g., A2780, HGC27, AGS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, a viability reagent (e.g., MTT or SRB) is added to the wells.
-
Following another incubation period, the formazan crystals (in the case of MTT) are solubilized, or the protein-bound dye (in the case of SRB) is extracted.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Visualizing the Science: Pathways and Workflows
To better understand the context of this compound analog activity and the process of their evaluation, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.
Caption: IRAK4 signaling pathway and the point of inhibition by this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. | Semantic Scholar [semanticscholar.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Regioselective Synthesis of 1H-Pyrazol-4-ol Derivatives
Introduction
1H-Pyrazol-4-ol derivatives are a significant class of heterocyclic compounds that serve as crucial building blocks in the development of new pharmaceutical agents and functional materials. Their unique structural features allow for diverse biological activities, making them attractive scaffolds in drug discovery. For instance, 4-hydroxypyrazole derivatives have been identified as glucagon receptor antagonists, HIV-1 integrase inhibitors, and factor IXa inhibitors.[1] The regioselective synthesis of these compounds is of paramount importance to systematically explore their structure-activity relationships (SAR). This document provides detailed application notes and protocols for key methods enabling the regioselective synthesis of this compound derivatives, targeted at researchers and professionals in chemical synthesis and drug development.
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two main approaches: the construction of the pyrazole ring with the hydroxyl group already in place or introduced during the cyclization, and the post-functionalization of a pre-formed pyrazole core at the C4 position.
Figure 1: General strategies for the synthesis of this compound derivatives.
Method 1: Synthesis from Vinyl Azides and Hydrazine Hydrate
This method provides a simple and direct route to polysubstituted 4-hydroxypyrazoles under mild conditions.[1][2] The reaction proceeds through a proposed mechanism involving intramolecular condensation and subsequent hydrolysis of an intermediate.[1]
Experimental Protocol
A general procedure for the synthesis of 4-hydroxypyrazoles from vinyl azides is as follows:[1]
-
To a solution of the vinyl azide (1.0 equiv., 0.4 mmol) in acetonitrile (CH3CN, 2 mL), add hydrazine hydrate (N2H4·H2O) (10.0 equiv., 4.0 mmol).
-
Stir the reaction mixture at 25 °C for the specified time (typically 5 hours).
-
Upon completion, as monitored by Thin Layer Chromatography (TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-hydroxypyrazole derivative.
Data Presentation
| Entry | R¹ | R² | R³ | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-ClC₆H₄ | H | CO₂Et | EtONa | EtOH | 8 | 55 |
| 2 | 4-ClC₆H₄ | H | CO₂Et | EtONa | CH₃CN | 8 | 62 |
| 3 | 4-ClC₆H₄ | H | CO₂Et | N₂H₄·H₂O (10 eq) | CH₃CN | 5 | 88 |
| 4 | 4-NO₂C₆H₄ | H | CO₂Et | N₂H₄·H₂O (10 eq) | CH₃CN | 5 | 92 |
| 5 | C₆H₅ | H | CO₂Et | N₂H₄·H₂O (10 eq) | CH₃CN | 5 | 85 |
| 6 | 4-MeC₆H₄ | H | CO₂Et | N₂H₄·H₂O (10 eq) | CH₃CN | 5 | 82 |
| Data sourced from Huang et al., 2015.[1] The reaction conditions for entries 1 and 2 differ slightly from the general protocol presented. |
Reaction Workflow
Figure 2: Proposed reaction pathway for 4-hydroxypyrazole synthesis from vinyl azides.[1]
Method 2: Oxidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This method utilizes a pre-formed pyrazole ring bearing a boronic ester at the C4 position, which is then oxidized to the corresponding hydroxyl group. This is a powerful strategy for late-stage functionalization.
Experimental Protocol
The following protocol is adapted from the synthesis of 4-hydroxypyrazole:[3]
-
Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv.) in Tetrahydrofuran (THF, 5 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (30% in H₂O, approx. 1.0 equiv.) and sodium hydroxide (2M in H₂O, approx. 1.0 equiv.) to the solution.
-
After stirring for 3 minutes at 0 °C, warm the reaction to room temperature and continue stirring for 50 minutes.
-
Dilute the reaction with H₂O (20 mL) and acidify with HCl (2 N).
-
Extract the aqueous layer four times with Dichloromethane (DCM, 50 mL) and four times with a DCM/isopropanol mixture (4:1, 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the 4-hydroxypyrazole product.
Data Presentation
| Starting Material | Reagents | Solvent | Temperature | Time | Notes |
| 4-Borylated Pyrazole | H₂O₂, NaOH | THF/H₂O | 0 °C to RT | ~1 h | Product used for the next step without purification.[3] |
Reaction Workflow
Figure 3: Workflow for the synthesis of 4-hydroxypyrazole via oxidation of a borylated precursor.
Method 3: From Thietanones and 1,2,4,5-Tetrazines
A novel one-step synthesis for constructing fully substituted pyrazol-4-ols has been reported involving the reaction of thietanones with 1,2,4,5-tetrazines.[4] This method proceeds via a condensation-fragmentation-cyclization-extrusion reaction cascade.
Experimental Protocol
A general protocol can be conceptualized as follows:
-
In a suitable solvent, combine the substituted thietanone (1.0 equiv.) and the 1,2,4,5-tetrazine derivative (1.0 equiv.).
-
Stir the reaction mixture, possibly with heating, until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography, to isolate the fully substituted this compound.
Data Presentation
Quantitative data for this novel method is not available in the provided abstracts but would be found in the full publication.[4] The method is noted for being a simple, one-step route to the target compounds.
Conceptual Reaction Scheme
References
- 1. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. A novel route to fully substituted 1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from 1H-Pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fused pyrazole systems, valuable scaffolds in drug discovery, using 1H-Pyrazol-4-ol as a key starting material. The protocols focus on a versatile two-step synthetic strategy, beginning with the functionalization of this compound to key reactive intermediates, followed by their elaboration into medicinally relevant fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
Introduction
Fused pyrazole heterocycles are prominent structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their prevalence stems from their ability to act as bioisosteres of purines and other endogenous structures, allowing them to modulate the activity of various enzymes and receptors. This compound presents an attractive and readily available starting material for the construction of these complex scaffolds. Its phenolic hydroxyl group, however, often requires activation or conversion to a more suitable functional group to facilitate the annulation of additional heterocyclic rings.
This document outlines two primary pathways for the elaboration of this compound into fused systems:
-
Pathway A: Conversion of this compound to a 4-chloro-1H-pyrazole intermediate, followed by multicomponent reaction to yield pyrazolo[3,4-b]pyridines.
-
Pathway B: Synthesis of a 5-amino-1H-pyrazole-4-carboxamide intermediate, which is then cyclized to form a pyrazolo[3,4-d]pyrimidin-4-ol core.
These methods provide access to a diverse range of substituted fused pyrazoles, which can be further modified to explore structure-activity relationships (SAR) in drug discovery programs.
Pathway A: Synthesis of Pyrazolo[3,4-b]pyridines via a 4-Chloro-1H-pyrazole Intermediate
This pathway involves the initial chlorination of this compound, followed by a one-pot, multi-component reaction to construct the fused pyridine ring.
Figure 1: Synthetic workflow for Pathway A.
Protocol 1: Mechanochemical Chlorination of this compound
This protocol describes the conversion of this compound to 4-chloro-1H-pyrazole using a solvent-free mechanochemical method.[1]
Materials:
-
This compound
-
Trichloroisocyanuric acid (TCCA)
-
Silica gel
-
Zirconia milling cell and balls
-
Shaker mill
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
-
Sodium thiosulfate (Na₂S₂O₃) solution (2%)
-
Rotary evaporator
Procedure:
-
Charge a 10 mL zirconia milling cell with this compound (1.0 eq), TCCA (0.4 eq), silica gel (e.g., 200 mg), and two zirconia milling balls (5.0 mm diameter).
-
Mount the reaction vessel on a shaker mill and oscillate at a frequency of 30.0 Hz for the required reaction time (typically 15-45 minutes, monitor by TLC).
-
After completion, extract the resulting mixture with CH₂Cl₂ or MeOH and filter through a short pad of silica gel to remove insoluble solids.
-
Wash the filtrate with a 2% Na₂S₂O₃ solution to quench any remaining active chlorine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the 4-chloropyrazole product.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| Pyrazole | 4-Chloropyrazole | TCCA, Silica gel | Mechanochemical, 30 Hz, 15-45 min | High | [1] |
| 3,5-Dimethylpyrazole | 4-Chloro-3,5-dimethylpyrazole | TCCA, Silica gel | Mechanochemical, 30 Hz, 15-45 min | 95 | [1] |
Note: While the specific yield for this compound is not provided in the reference, this method is presented as a general and high-yielding procedure for pyrazole chlorination.
Protocol 2: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
This protocol describes the synthesis of pyrazolo[3,4-b]pyridine derivatives from a 5-amino-pyrazole, which can be adapted for intermediates derived from 4-chloro-1H-pyrazole following conversion to the corresponding 5-aminopyrazole. A general multi-component approach is presented below.[2][3][4]
Materials:
-
5-Amino-1H-pyrazole derivative (e.g., 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole)
-
Aromatic aldehyde (e.g., 4-anisaldehyde)
-
β-Ketonitrile (e.g., p-substituted benzoylacetonitrile)
-
Acetic acid
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave-safe vessel, combine the 5-amino-1H-pyrazole derivative (1.0 eq), the aromatic aldehyde (1.0 eq), the β-ketonitrile (1.0 eq), and acetic acid as the solvent.
-
Seal the vessel and heat the reaction mixture under microwave irradiation at a specified temperature and time (e.g., 140-160 °C for 10-20 minutes). Alternatively, the mixture can be refluxed using conventional heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, and collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Quantitative Data:
| Aldehyde | β-Ketonitrile | Product | Conditions | Yield (%) | Reference |
| 4-Anisaldehyde | Benzoylacetonitrile | 6-(Phenyl)-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | MW, Acetic Acid | 92 | [2] |
| 4-Anisaldehyde | 4-Fluorobenzoylacetonitrile | 6-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | MW, Acetic Acid | 95 | [2] |
Pathway B: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol
This pathway involves the construction of a pyrazolo[3,4-d]pyrimidine core, a known bioisostere of purines, starting from a functionalized pyrazole.
Figure 2: Synthetic workflow for Pathway B.
Protocol 3: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine
This protocol describes the cyclization of 3-aminopyrazole-4-carboxamide to form the pyrazolo[3,4-d]pyrimidine ring system. Although this protocol does not start directly from this compound, it illustrates a fundamental transformation for creating the target fused system from a suitably substituted pyrazole.
Materials:
-
3-Aminopyrazole-4-carboxamide hemisulphate
-
Formamide
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Charcoal
-
Acetone
-
Water
Procedure:
-
Prepare a suspension of 3-aminopyrazole-4-carboxamide hemisulphate (1.0 eq) in formamide.
-
Stir and heat the suspension to 145 °C and maintain this temperature for 5 hours.
-
Cool the reaction mixture to 30 °C.
-
Collect the precipitated product by filtration and wash sequentially with formamide, water, and acetone.
-
For purification, dissolve the crude product in a solution of sodium hydroxide in water.
-
Treat the solution with charcoal at 25 °C, and then filter.
-
Reprecipitate the product by adding concentrated hydrochloric acid to adjust the pH to 5.
-
Collect the purified product by filtration, wash with cold water and acetone, and dry in vacuo at 60 °C.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| 3-Aminopyrazole-4-carboxamide hemisulphate | 4-Hydroxypyrazolo[3,4-d]pyrimidine | Formamide, NaOH, HCl | 145 °C, 5 hours | 80 |
Applications in Drug Discovery
The fused heterocyclic systems synthesized from this compound derivatives are of significant interest in drug discovery due to their diverse biological activities. Pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines have been reported to exhibit a wide range of pharmacological properties, including but not limited to:
-
Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[5]
-
Anti-inflammatory and Analgesic Effects: These scaffolds are found in compounds that modulate inflammatory pathways.
-
Antimicrobial Properties: Certain substituted fused pyrazoles have demonstrated significant antibacterial and antifungal activities.[2]
-
Enzyme Inhibition: As purine analogs, pyrazolo[3,4-d]pyrimidines are known to inhibit various kinases and other enzymes, making them attractive targets for the development of novel therapeutics.
The synthetic routes outlined in these application notes provide a foundation for the generation of libraries of diverse fused pyrazole compounds for high-throughput screening and lead optimization in drug discovery campaigns. The ability to readily modify the substituents on the pyrazole and the fused rings allows for a systematic exploration of the chemical space and the development of potent and selective drug candidates.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the N-alkylation of 1H-Pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of heterocyclic compounds widely utilized as core scaffolds in medicinal chemistry and drug development due to their diverse biological activities. The N-alkylation of the pyrazole ring is a critical synthetic transformation that allows for the modulation of the physicochemical and pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR). This document provides a detailed protocol for the N-alkylation of 1H-Pyrazol-4-ol, a versatile building block in the synthesis of various bioactive compounds.
The primary challenge in the N-alkylation of this compound is the presence of two nucleophilic sites: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the oxygen atom of the hydroxyl group. Direct alkylation can lead to a mixture of N- and O-alkylated products, as well as regioisomers (N1 vs. N2 alkylation). To address this, the presented protocol employs a protecting group strategy to ensure selective N-alkylation.
General Reaction Scheme
The overall synthetic strategy involves three key steps:
-
Protection of the 4-hydroxyl group.
-
N-alkylation of the protected pyrazole.
-
Deprotection of the hydroxyl group to yield the desired N-alkyl-1H-pyrazol-4-ol.
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Chromatography column
Protocol 1: Protection of the 4-Hydroxyl Group
This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add imidazole (1.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, 4-(tert-butyldimethylsilyloxy)-1H-pyrazole.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: N-Alkylation of 4-(tert-butyldimethylsilyloxy)-1H-pyrazole
This protocol outlines the N-alkylation of the protected pyrazole using a strong base and an alkyl halide.
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 4-(tert-butyldimethylsilyloxy)-1H-pyrazole (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-alkylated product.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection of the 4-Hydroxyl Group
This protocol describes the removal of the TBDMS protecting group to yield the final N-alkyl-1H-pyrazol-4-ol.
Procedure:
-
Dissolve the purified N-alkyl-4-(tert-butyldimethylsilyloxy)-pyrazole (1.0 eq) in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF) (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkyl-1H-pyrazol-4-ol.
Data Presentation
The choice of base, solvent, and reaction conditions can significantly influence the regioselectivity and yield of the N-alkylation of pyrazoles. The following table summarizes various conditions reported in the literature for the N-alkylation of different pyrazole derivatives, which can serve as a guide for optimizing the reaction for this compound.
| Pyrazole Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | DCE | RT | 2.5 : 1 | 56 |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | 0 to RT | N1 selective | - |
| 3-Substituted pyrazoles | Various alkyl halides | K₂CO₃ | DMSO | RT | N1 selective | High |
| 3,5-Dimethyl-1H-pyrazole | 1-Bromobutane | KOH | [BMIM][BF₄] | 80 | - | High |
| Pyrazole | Michael acceptors | None | - | - | >99.9 : 0.1 | >90 |
Data compiled from various sources and intended for comparative purposes. Actual results may vary.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protocol for the N-alkylation of this compound.
Application Notes and Protocols for 1H-Pyrazol-4-ol Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1H-Pyrazol-4-ol derivatives as a promising class of enzyme inhibitors. This document includes detailed protocols for their synthesis and for evaluating their inhibitory activity against key enzyme targets, particularly protein kinases and cyclooxygenases.
Introduction
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound, in particular, have garnered significant attention as potent inhibitors of various enzymes, playing crucial roles in the development of therapeutics for a range of diseases, including cancer and inflammatory disorders.[2][3] Their ability to act as bioisosteres for other aromatic or heteroaromatic rings can lead to improved potency and physicochemical properties. The hydroxyl group at the 4-position can participate in key hydrogen bonding interactions within the active sites of target enzymes, contributing to their inhibitory activity.
This document focuses on two major classes of enzymes targeted by this compound derivatives: protein kinases and cyclooxygenases (COX). Protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A, are critical regulators of cell cycle progression and are often dysregulated in cancer.[4][5] COX enzymes are responsible for the synthesis of prostaglandins and are key mediators of inflammation and pain.[6]
Data Presentation: Inhibitory Activities of this compound and Related Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activities of selected pyrazole derivatives against various enzyme targets. This data highlights the potential of the pyrazole scaffold in designing potent and selective enzyme inhibitors.
| Compound ID/Name | Target Enzyme | Assay Type | IC50/Ki (nM) | Reference(s) |
| Kinase Inhibitors | ||||
| AT9283 (Pyrazol-4-yl urea) | Aurora A | Biochemical | ~3 | [3] |
| AT9283 (Pyrazol-4-yl urea) | Aurora B | Biochemical | ~3 | [3] |
| AT9283 (Pyrazol-4-yl urea) | JAK2 | Biochemical | - | [3] |
| AT9283 (Pyrazol-4-yl urea) | Abl (T315I) | Biochemical | - | [3] |
| Compound 7 (Pyrazolyl benzimidazole) | Aurora A | Biochemical | 28.9 | [2] |
| Compound 7 (Pyrazolyl benzimidazole) | Aurora B | Biochemical | 2.2 | [2] |
| PHA-793887 | CDK2 | Biochemical | 8 | [7] |
| Dinaciclib | CDK2 | Biochemical | 1 | [7] |
| Roscovitine | CDK2 | Biochemical | 700 | [7] |
| COX Inhibitors | ||||
| Compound 2a | COX-2 | In vitro | 19.87 | [8] |
| Compound 3b | COX-2 | In vitro | 39.43 | [8] |
| Compound 4a | COX-2 | In vitro | 61.24 | [8] |
| Compound 5b | COX-2 | In vitro | 38.73 | [8] |
| Compound 5e | COX-2 | In vitro | 39.14 | [8] |
| Compound 5f (Trimethoxy derivative) | COX-2 | In vitro | 1500 | [7] |
| Compound 6f (Trimethoxy derivative) | COX-2 | In vitro | 1150 | [7] |
| Celecoxib | COX-2 | In vitro | 2160 | [7] |
Experimental Protocols
Protocol 1: Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol - A Representative this compound Derivative
This protocol describes a two-step synthesis of a representative this compound derivative, (1-methyl-1H-pyrazol-4-yl)methanol, starting from 1-methylpyrazole. The first step involves a Vilsmeier-Haack formylation to introduce a formyl group at the 4-position of the pyrazole ring. The second step is the reduction of the resulting aldehyde to the corresponding alcohol.
Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole
Materials:
-
1-Methylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 1-methylpyrazole in anhydrous DCM dropwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain 1-methyl-1H-pyrazole-4-carbaldehyde.
Step 2: Reduction of 1-Methyl-1H-pyrazole-4-carbaldehyde
Materials:
-
1-Methyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF, anhydrous)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure using Sodium Borohydride (a milder reducing agent):
-
Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 1 hour and then allow the reaction to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer to yield (1-methyl-1H-pyrazol-4-yl)methanol.[9]
Procedure using Lithium Aluminum Hydride (a stronger reducing agent): [10]
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 1 M sodium hydroxide solution, and then more water.
-
Filter the resulting solids through a pad of celite and wash the filter cake with THF and methanol.
-
Combine the filtrates and evaporate the solvent to obtain (1-methyl-1H-pyrazol-4-yl)methanol.[10]
Protocol 2: In Vitro Aurora Kinase A Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based in vitro assay to determine the inhibitory activity of this compound derivatives against Aurora Kinase A. The assay measures the amount of ADP produced, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human Aurora Kinase A enzyme
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[11]
-
Test this compound derivative dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Luminometer plate reader
Procedure: [12]
-
Reagent Preparation: Prepare the 1x Kinase Assay Buffer and dilute the Aurora Kinase A, substrate, and ATP to their optimal concentrations in the assay buffer. Prepare serial dilutions of the test inhibitor in the assay buffer containing a constant final concentration of DMSO (e.g., 1%).
-
Assay Plate Setup:
-
Test Inhibitor Wells: Add 2.5 µL of the diluted test inhibitor to the wells.
-
Positive Control (100% activity) Wells: Add 2.5 µL of the assay buffer with DMSO (vehicle control).
-
Blank (0% activity) Wells: Add 2.5 µL of the assay buffer with DMSO.
-
-
Master Mix Preparation: Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.
-
Reaction Initiation:
-
Add 5 µL of the substrate/ATP master mix to all wells.
-
To the "Test Inhibitor" and "Positive Control" wells, add 2.5 µL of the diluted Aurora Kinase A enzyme.
-
To the "Blank" wells, add 2.5 µL of kinase assay buffer without the enzyme.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 3: In Vitro CDK2/Cyclin A Inhibition Assay (Luminescence-Based)
This protocol outlines a method to assess the inhibitory potential of this compound derivatives against the CDK2/Cyclin A complex.
Materials:
-
Recombinant CDK2/Cyclin A Kinase Enzyme System
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]
-
Test this compound derivative dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer plate reader
Procedure: [7]
-
Reagent Preparation: Prepare the kinase buffer and necessary dilutions of the CDK2/Cyclin A enzyme, substrate, and ATP. Prepare serial dilutions of the test inhibitor.
-
Assay Setup: To each well of a 96-well plate, add 5 µL of the diluted test inhibitor.
-
Master Mix: Prepare a master mix containing the CDK2/Cyclin A enzyme and substrate in the kinase buffer. Add 10 µL of this master mix to each well.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described in the Aurora Kinase A assay protocol.
Visualization of Signaling Pathways and Experimental Workflows
Aurora A Kinase Signaling Pathway in Mitosis
The following diagram illustrates a simplified signaling pathway of Aurora A kinase during mitosis, highlighting its role in centrosome maturation and spindle assembly. Inhibition of Aurora A by this compound derivatives can disrupt these processes, leading to mitotic arrest and apoptosis in cancer cells.[9][13]
Caption: Simplified Aurora A signaling pathway in mitosis.
Experimental Workflow for Kinase Inhibitor Screening
The diagram below outlines the general workflow for screening this compound derivatives for their kinase inhibitory activity, from initial compound synthesis to the determination of IC50 values.
Caption: General workflow for kinase inhibitor screening.
References
- 1. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(1-Methyl-1H-pyrazol-4-yl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1-methyl-1H-pyrazol-4-yl)methanol | High Purity | For Research [benchchem.com]
- 10. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 11. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1H-Pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazol-4-ol is a heterocyclic organic compound belonging to the pyrazole family. Compounds containing the pyrazole scaffold are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and precise quantification of this compound in various matrices, particularly biological fluids, is essential for pharmacokinetic, metabolism, and toxicology studies.
These application notes provide detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for similar small molecules and pyrazole derivatives, and serve as a robust starting point for method development and validation in a research or drug development setting.
Analytical Techniques Overview
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of analytes in the micromolar to low nanomolar concentration range. The method separates the analyte from other components in a sample based on its interaction with a stationary phase (the HPLC column) and a mobile phase. The quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. Based on the UV absorption of the parent compound, 1H-pyrazole, a suitable detection wavelength for this compound is expected to be in the range of 200-220 nm.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, allowing for quantification in the nanomolar to picomolar range.[3] This technique couples the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer. The analyte is first separated by HPLC, then ionized, and the specific mass-to-charge ratio (m/z) of the precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and reduces matrix interference.
Experimental Protocols
Protocol 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection
This protocol outlines a general method for the quantification of this compound in a simple matrix, such as a bulk sample or a formulation.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water (H₂O)
-
Formic acid (FA), analytical grade
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (e.g., 50:50 A:B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. HPLC-UV Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~210 nm (To be optimized by scanning the UV spectrum of this compound) |
4. Sample Preparation (for a simple matrix)
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of mobile phase to a concentration that falls within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in a complex biological matrix like human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended for best accuracy) or a structurally similar analog.
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water (H₂O)
-
Formic acid (FA), LC-MS grade
-
Human plasma (blank)
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the this compound stock solution with methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard in methanol at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards and Quality Controls (QCs): Spike known amounts of the this compound working standards into blank human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of quality control samples (low, medium, and high).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard spiking solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A: 5% B).
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Operating Conditions
| Parameter | Recommended Setting |
| LC System | A UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 5% B for 0.5 min, then ramp to 95% B in 3.5 min, hold for 1 min, then return to initial conditions and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 85.04 > [Product Ion 1], m/z 85.04 > [Product Ion 2] (To be determined by infusion and fragmentation of the reference standard) |
| Internal Standard: To be determined based on the SIL-IS or analog used |
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted (1/x² or 1/x) linear regression for the calibration curve.
-
Quantify this compound in the QC and unknown samples using the regression equation from the calibration curve.
Quantitative Data Summary
The following tables summarize the expected performance parameters for the proposed analytical methods. These values are illustrative and should be confirmed through method validation.
Table 1: HPLC-UV Method Performance (Illustrative)
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: LC-MS/MS Method Performance (Illustrative)
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% (20% at LOQ) |
| Accuracy (%Bias) | ± 15% (± 20% at LOQ) |
| Recovery | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Workflow for LC-MS/MS bioanalysis.
Disclaimer
The protocols and performance characteristics provided in these application notes are intended as a starting point for method development. All analytical methods must be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure their accuracy, precision, and reliability for their intended purpose. This includes, but is not limited to, assessing specificity, linearity, range, accuracy, precision, limit of detection, limit of quantification, and stability. The proposed mass transitions for this compound in the LC-MS/MS method are hypothetical and must be determined empirically by direct infusion of a reference standard into the mass spectrometer.
References
Green Synthesis of 1H-Pyrazol-4-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 1H-Pyrazol-4-ol derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The presented methods emphasize environmentally benign approaches, including the use of green solvents, energy-efficient techniques like microwave and ultrasound irradiation, and multicomponent reactions that enhance atom economy.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research. Traditional synthetic routes often involve harsh reagents, toxic solvents, and multiple steps, leading to significant environmental concerns. Green chemistry principles offer a sustainable alternative by focusing on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The protocols outlined below detail several green synthetic strategies for obtaining this compound derivatives, with a focus on multicomponent reactions, the use of water as a solvent, and advanced energy sources to accelerate reactions and improve yields.
Application Notes
The green synthesis approaches detailed herein are applicable to the synthesis of a diverse range of this compound derivatives. These methods offer several advantages over conventional synthetic routes:
-
Reduced Environmental Impact: Utilization of water as a solvent and catalyst-free or recyclable catalyst systems significantly minimizes the generation of hazardous waste.
-
Increased Efficiency: Microwave and ultrasound-assisted methods can dramatically reduce reaction times from hours to minutes, leading to higher throughput.
-
Operational Simplicity: One-pot multicomponent reactions simplify experimental procedures, reduce the need for intermediate purification steps, and save time and resources.
-
Improved Safety: The avoidance of volatile and toxic organic solvents enhances laboratory safety.
These green methods are particularly relevant for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The choice of a specific method will depend on the desired substitution pattern of the pyrazole ring and the available laboratory equipment.
Data Presentation: Comparison of Green Synthesis Approaches
The following tables summarize quantitative data from various green synthetic methods for this compound derivatives, allowing for a direct comparison of their efficiency and conditions.
Table 1: Microwave-Assisted Multicomponent Synthesis of 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol [1]
| Entry | Catalyst (wt%) | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | None | Water | 180 | 10 | 60 |
| 2 | GO (0.01) | Water | 180 | 8 | 75 |
| 3 | GO (0.03) | Water | 180 | 6 | 88 |
| 4 | GO (0.05) | Water | 180 | 4 | 95 |
| 5 | GO (0.07) | Water | 180 | 4 | 95 |
GO: Graphene Oxide
Table 2: Catalyst-Free Multicomponent Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) in Magnetized Distilled Water
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | MDW | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | MDW | 2 | 95 |
| 3 | 4-Nitrobenzaldehyde | MDW | 1.5 | 98 |
| 4 | 4-Methoxybenzaldehyde | MDW | 3 | 90 |
MDW: Magnetized Distilled Water
Table 3: Ultrasound-Assisted One-Pot Synthesis of Substituted Pyrazoles using an Ionic Liquid Catalyst [2]
| Entry | Aldehyde | Catalyst | Method | Time (min) | Yield (%) |
| 1 | Benzaldehyde | [DBUH][OAc] | Conventional | 120 | 75 |
| 2 | Benzaldehyde | [DBUH][OAc] | Ultrasound | 10 | 92 |
| 3 | 4-Chlorobenzaldehyde | [DBUH][OAc] | Ultrasound | 12 | 95 |
| 4 | 4-Nitrobenzaldehyde | [DBUH][OAc] | Ultrasound | 8 | 98 |
| 5 | 4-Methoxybenzaldehyde | [DBUH][OAc] | Ultrasound | 15 | 90 |
[DBUH][OAc]: 1,8-Diazabicyclo[5.4.0]undec-7-en-8-ium acetate
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol[1]
This protocol describes a rapid and highly efficient microwave-assisted, graphene oxide-catalyzed, three-component synthesis in water.
Materials:
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
β-Nitrostyrene
-
Graphene oxide (GO)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), β-nitrostyrene (1 mmol), and graphene oxide (0.05 wt%).
-
Add 5 mL of water to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 180 W for 4 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product precipitates out of the solution.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Catalyst-Free Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) in Magnetized Distilled Water
This protocol details a catalyst-free, four-component synthesis in magnetized distilled water at reflux.
Materials:
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Magnetized distilled water (MDW)
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add hydrazine hydrate (2 mmol), ethyl acetoacetate (2 mmol), and the aromatic aldehyde (1 mmol).
-
Add 10 mL of magnetized distilled water.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). For 4-nitrobenzaldehyde, the reaction is typically complete within 1.5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the product with water and dry to obtain the pure 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol).
Protocol 3: Ultrasound-Assisted Synthesis of 5-amino-1,3-diphenylpyrazole-4-carbonitrile[2]
This protocol describes an efficient one-pot, three-component synthesis accelerated by ultrasound irradiation using a reusable ionic liquid catalyst.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Phenylhydrazine
-
1,8-Diazabicyclo[5.4.0]undec-7-en-8-ium acetate ([DBUH][OAc])
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and [DBUH][OAc] (20 mol%) in 5 mL of ethanol.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 8-15 minutes.
-
Upon completion, the product often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove the catalyst and any unreacted starting materials.
-
The ionic liquid catalyst can be recovered from the filtrate and reused.
Visualizations
Caption: Comparative workflow of green synthesis protocols for this compound derivatives.
Caption: Generalized reaction pathway for multicomponent synthesis of 1H-Pyrazol-4-ols.
References
Application Notes and Protocols for the Functionalization of the 1H-Pyrazol-4-ol Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the regioselective functionalization of the 1H-Pyrazol-4-ol ring. This versatile scaffold is a key building block in the development of novel therapeutic agents, particularly kinase inhibitors. The following sections detail experimental protocols, quantitative data for analogous systems, and the relevant signaling pathways where these compounds have shown promise.
Overview of Functionalization Strategies
The this compound ring offers multiple reactive positions for functionalization: the two nitrogen atoms (N1 and N2), the carbon atoms (C3 and C5), and the hydroxyl group at C4. Regioselective modification of these positions is crucial for tuning the pharmacological properties of the resulting derivatives.
A general scheme for the functionalization of the this compound ring is presented below.
Experimental Protocols
The following protocols are based on established methods for pyrazole functionalization and may require optimization for the specific this compound substrate.
N1-Alkylation (Base-Mediated)
This protocol describes a general procedure for the N1-alkylation of a pyrazole ring using an alkyl halide and a base.[1][2]
Workflow:
Detailed Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add the corresponding alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated pyrazol-4-ol.
O4-Acylation with Acetic Anhydride
This protocol is adapted from a general procedure for the O-acetylation of hydroxyl groups.[3]
Detailed Methodology:
-
Dissolve this compound (1.0 eq) in pyridine under an inert atmosphere.
-
Add acetic anhydride (1.5 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding methanol.
-
Co-evaporate the reaction mixture with toluene.
-
Dilute the residue with dichloromethane and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the O-acetylated product.
C5-Arylation via Suzuki-Miyaura Coupling of a Halogenated Intermediate
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 5-halo-pyrazol-4-ol derivative with a boronic acid.[2][4][5] A prior halogenation step (e.g., using N-bromosuccinimide or N-iodosuccinimide) is required to generate the halo-pyrazole starting material.
Workflow:
Detailed Methodology:
-
In a reaction vessel, combine the 5-halo-1H-pyrazol-4-ol (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C5-arylated pyrazol-4-ol.
Quantitative Data
The following tables summarize yields for functionalization reactions on pyrazole systems analogous to this compound. These data should be considered as a reference for potential outcomes when functionalizing the target scaffold.
Table 1: N-Alkylation of Pyrazole Derivatives
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | 3-amino-1H-pyrazole-4-carboxylate | Methyl iodide | K₂CO₃ | DMF | 85 | [2] |
| 2 | 3-amino-1H-pyrazole-4-carboxylate | Benzyl bromide | K₂CO₃ | DMF | 78 | [2] |
| 3 | 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | Not Specified | [1] |
| 4 | 5-Hydrazinyl-4-phenyl-1H-pyrazole | Benzyl bromide | NaH | DMF | Not Specified | [1] |
Table 2: C-Arylation of Halo-Pyrazoles via Suzuki Coupling
| Entry | Halo-Pyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 3-chloro-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75 | [4] |
| 2 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | 88 | [2] |
| 3 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Thienylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | 72 | [2] |
Application in Drug Discovery: Kinase Inhibition
Derivatives of the this compound scaffold have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammatory disorders.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Janus Kinases (JAKs)
The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation can lead to inflammatory diseases and hematological malignancies.[6][7][8][9]
Inhibition of p38 MAPK
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation.[10] Inhibitors of p38 MAPK have therapeutic potential in a range of inflammatory diseases.[11][12]
Inhibition of Aurora Kinases
Aurora kinases are essential for cell division, and their overexpression is common in many cancers, making them attractive targets for anticancer drug development.[1][7][13]
References
- 1. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcaonline.org [ijcaonline.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2014033448A1 - Pyrazole derivatives as p38 map inhibitors - Google Patents [patents.google.com]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scaled-Up Synthesis of 1H-Pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the gram-scale synthesis of 1H-Pyrazol-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The described protocol is based on the classical and robust cyclocondensation reaction between a hydrazine and a β-ketoester equivalent. This application note includes a step-by-step guide for the synthesis and purification, a comprehensive table of quantitative data, and a visual representation of the experimental workflow. Emphasis is placed on safety considerations, particularly for the handling of hydrazine hydrate in a scaled-up setting.
Introduction
This compound and its derivatives are key structural motifs in a wide array of pharmacologically active compounds. Their prevalence in drug candidates highlights the need for reliable and scalable synthetic routes to access this important scaffold. The fundamental approach to the pyrazole core involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. This document outlines a scalable procedure starting from diethyl malonate, a readily available and cost-effective starting material.
Experimental Protocol
Materials and Equipment
-
Reagents: Diethyl malonate, sodium metal, ethyl formate, hydrazine hydrate (64% in water), absolute ethanol, diethyl ether, hydrochloric acid (concentrated and 2M), ethyl acetate, hexanes, anhydrous sodium sulfate.
-
Equipment: 1 L three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, ice bath, large Büchner funnel, vacuum flask, rotary evaporator, standard laboratory glassware.
Synthesis of Sodium Diethyl Formylmalonate
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Sodium Ethoxide Formation: Carefully add sodium metal (1.0 eq) to absolute ethanol (300 mL) in portions to control the exothermic reaction. Stir until all the sodium has dissolved to form sodium ethoxide.
-
Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining gentle reflux.
-
Formylation: After the addition is complete, add ethyl formate (1.2 eq) dropwise over 1 hour. The reaction mixture will become thick as the sodium salt of diethyl formylmalonate precipitates.
-
Reaction Completion: Continue stirring at room temperature for an additional 2 hours after the addition is complete.
-
Isolation: Cool the mixture in an ice bath and collect the precipitated sodium salt by vacuum filtration. Wash the solid with cold diethyl ether (2 x 100 mL) and dry under vacuum.
Synthesis of this compound
-
Reaction Setup: In the 1 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the dried sodium diethyl formylmalonate (1.0 eq) in absolute ethanol (400 mL).
-
Addition of Hydrazine Hydrate: To this suspension, add hydrazine hydrate (1.1 eq) dropwise over 30 minutes. Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][2][3] The reaction is exothermic and may require cooling to maintain a controlled reflux.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: To the resulting residue, carefully add 2M hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound.
-
Isolation of Crude Product: Cool the mixture in an ice bath for 1 hour and collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL).
Purification by Recrystallization
-
Solvent Selection: A mixture of ethyl acetate and hexanes is a suitable solvent system for the recrystallization of this compound.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. If any insoluble impurities remain, perform a hot filtration. To the hot, clear solution, slowly add hexanes until the solution becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
Data Presentation
| Parameter | Value (per 100g Diethyl Malonate) | Molar Amount (mol) | Notes |
| Starting Materials | |||
| Diethyl Malonate | 100 g | 0.624 | |
| Sodium | 14.35 g | 0.624 | Handle with care under an inert atmosphere. |
| Ethyl Formate | 55.4 g (60.8 mL) | 0.749 | |
| Hydrazine Hydrate (64%) | 34.4 g (33.4 mL) | 0.686 | Toxic and Corrosive. Use appropriate PPE.[1][2][3] |
| Solvents & Reagents | |||
| Absolute Ethanol | ~700 mL | - | Used for sodium ethoxide formation and cyclization. |
| Diethyl Ether | ~200 mL | - | For washing the intermediate salt. |
| 2M Hydrochloric Acid | As needed | - | For acidification to pH 2-3. |
| Ethyl Acetate | As needed | - | For recrystallization. |
| Hexanes | As needed | - | For recrystallization. |
| Yield and Purity | |||
| Theoretical Yield of this compound | 52.5 g | 0.624 | Based on diethyl malonate as the limiting reagent. |
| Expected Actual Yield | 36.8 - 44.6 g | 0.437 - 0.531 | Typical yields for this type of reaction range from 70-85%. |
| Purity (by NMR/LC-MS) | >98% | - | After recrystallization. |
Safety Considerations
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[1][2][3] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[3] Avoid inhalation of vapors and skin contact.
-
Sodium Metal: Sodium reacts violently with water and is flammable in air. Handle under an inert atmosphere and add to ethanol in small portions to control the exothermic reaction.
-
Reaction Quenching: Unreacted hydrazine can be quenched by careful addition of a dilute oxidizing agent like sodium hypochlorite (bleach) solution, but this should be done with extreme caution in a controlled manner to avoid vigorous reaction. For waste streams, dilution with a large volume of water is a safer approach.[1]
-
Exothermic Reactions: The formation of sodium ethoxide and the initial reaction with hydrazine hydrate are exothermic. Ensure adequate cooling capacity is available, especially when scaling up the reaction.
Signaling Pathways, Experimental Workflows, or Logical Relationships
Caption: Workflow for the scaled-up synthesis of this compound.
References
Application Notes and Protocols: 1H-Pyrazol-4-ol Derivatives in Molecular Probe Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pyrazole scaffolds, particularly focusing on hydroxyl-substituted pyrazoles, in the development of molecular probes and sensors. While specific examples for 1H-Pyrazol-4-ol are limited in current literature, the methodologies and principles are readily adaptable from closely related and well-studied isomers, such as 1H-Pyrazol-5-ol derivatives. These compounds have demonstrated significant potential as versatile platforms for designing chemosensors for various analytes, including metal ions.
Introduction to Pyrazole-Based Molecular Probes
Pyrazole derivatives have emerged as a significant class of compounds in the development of molecular probes and sensors due to their remarkable photophysical properties, synthetic versatility, and strong coordination capabilities with metal ions.[1][2][3] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, can be readily functionalized to create specific binding sites for target analytes. The introduction of a hydroxyl group, as in this compound or its isomers, can enhance the coordination properties and influence the electronic characteristics of the molecule, making it a promising scaffold for sensor design.[2]
These probes often operate on principles such as colorimetric or fluorescent "turn-on" or "turn-off" mechanisms upon analyte binding.[1][4] The change in the optical signal is typically a result of processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF).
Application: Colorimetric Detection of Copper (II) Ions
A notable application of a hydroxyl-substituted pyrazole is the development of a colorimetric sensor for the detection of Cu(II) ions using a Schiff base ligand derived from 3-amino-1H-pyrazol-5-ol.[2] This probe demonstrates high selectivity and sensitivity for Cu²⁺, enabling its detection by a distinct color change visible to the naked eye.[2]
Quantitative Data Summary
| Probe Name | Analyte | Detection Method | Solvent | Limit of Detection (LOD) | Reference |
| (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL) | Cu²⁺ | Colorimetric | DMSO/Aqueous | 1.6 µM | [2] |
| Pyrazole-pyrazoline derivative M | Fe³⁺ | Fluorescence | THF/Aqueous | 0.39 nM | [5] |
| Pyrazole 9 | Fe³⁺ | Fluorescence | MeCN | 0.025 µM | [1] |
| Pyrazole 8 | Zn²⁺ | Fluorescence | MeCN | - | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway: Colorimetric Detection of Cu²⁺
The sensing mechanism of the (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL) probe involves the complexation of the Cu²⁺ ion with the ligand. This binding event alters the electronic properties of the probe, leading to a change in its absorption spectrum and a visible color change from colorless to brown.[2]
Caption: Signaling pathway for the colorimetric detection of Cu²⁺.
Experimental Workflow: Synthesis and Characterization of a Pyrazole-Based Probe
The general workflow for developing a pyrazole-based molecular probe involves synthesis, characterization, and evaluation of its sensing properties.
Caption: General experimental workflow for probe development.
Experimental Protocols
Protocol 1: Synthesis of a 1H-Pyrazol-5-ol Based Schiff Base Probe (HL) for Cu²⁺ Detection
This protocol is adapted from the synthesis of (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol.[2]
Materials:
-
3-amino-1H-pyrazol-5-ol
-
m-anisaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 3-amino-1H-pyrazol-5-ol (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
To this solution, add a solution of m-anisaldehyde (1 mmol) in 15 mL of ethanol with continuous stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 10 hours.
-
Allow the reaction to cool, leading to the formation of a solid product.
-
Wash the solid product with ethanol.
-
Recrystallize the product from hot ethanol to obtain the pure compound.
-
Characterize the final product using FT-IR, NMR, and Mass Spectrometry.
Protocol 2: General Synthesis of Pyrazole-Based Fluorescent Probes from Chalcones
This protocol provides a general method for synthesizing pyrazole fluorescent probes.[1][6]
Materials:
-
Substituted aldehyde
-
Substituted acetophenone
-
Sodium hydroxide (NaOH)
-
Methanol
-
Methylhydrazine (H₂NNHMe) or Hydrazine hydrate
-
Glacial acetic acid
-
Standard laboratory glassware for synthesis
Procedure: Part A: Chalcone Precursor Synthesis
-
In a flask, dissolve the substituted aldehyde (0.5 eq.) and substituted acetophenone (0.5 eq.) in methanol.
-
Add NaOH (0.5 eq.) to the solution and stir at room temperature for 18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the chalcone precursor.
-
Purify the crude product by recrystallization or column chromatography.
Part B: Pyrazole Synthesis
-
Dissolve the synthesized chalcone in methanol.
-
Add an excess of methylhydrazine (e.g., 8 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Monitor the formation of the pyrazole by TLC and confirm by ¹H NMR spectroscopy (disappearance of pyrazoline signals and appearance of a pyrazole aromatic singlet).[1]
-
Remove the solvent under reduced pressure and purify the resulting pyrazole derivative by column chromatography.
Protocol 3: Evaluation of Metal Ion Sensing Properties
This protocol outlines the general procedure for assessing the performance of a newly synthesized pyrazole-based probe for metal ion detection.
Materials:
-
Stock solution of the pyrazole probe (e.g., 1 mM in a suitable solvent like DMSO or MeCN).
-
Stock solutions of various metal ions (e.g., 10 mM in water or the same solvent as the probe).
-
Buffer solution (if pH control is necessary).
-
UV-Vis spectrophotometer or Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Test Solution: Dilute the stock solution of the pyrazole probe to a working concentration (e.g., 10-20 µM) in the desired solvent in a cuvette.
-
Initial Spectrum: Record the initial absorbance or fluorescence emission spectrum of the probe solution.
-
Titration: Incrementally add small aliquots of a specific metal ion stock solution to the cuvette containing the probe.
-
Equilibration and Measurement: After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the spectrum.
-
Selectivity Test: Repeat the measurement by adding other metal ions to separate solutions of the probe to assess its selectivity.
-
Limit of Detection (LOD) Calculation: Based on the titration data, calculate the limit of detection using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (intensity vs. concentration).
Conclusion and Future Outlook
The pyrazole scaffold, particularly with hydroxyl substitution, presents a highly adaptable and promising platform for the design of novel molecular probes and sensors. The provided protocols offer a foundational methodology for the synthesis and evaluation of such probes. While direct literature on this compound based sensors is not abundant, the principles and synthetic routes outlined for the closely related 1H-Pyrazol-5-ol and other pyrazole derivatives can be effectively leveraged. Future research in this area could focus on the systematic exploration of this compound derivatives to uncover new probes with enhanced selectivity and sensitivity for a wide range of biologically and environmentally important analytes. The versatility of pyrazole chemistry allows for fine-tuning of the electronic and steric properties, paving the way for the development of next-generation sensors for applications in diagnostics, environmental monitoring, and drug discovery.
References
- 1. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Turn-Off” Supramolecular Fluorescence Array Sensor for Heavy Metal Ion Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1H-Pyrazol-4-ol, a valuable heterocyclic compound in medicinal chemistry and drug development. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your synthetic route and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for synthesizing this compound is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and hydrazine. A highly effective and commonly used starting material is 1,1,3,3-tetramethoxypropane, which serves as a stable precursor to the required 1,3-dicarbonyl intermediate. This method is favored for its straightforward procedure and generally good yields.
Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I improve the outcome?
A2: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials, particularly the hydrazine, which can degrade over time. The reaction conditions, such as temperature and reaction time, are also critical. Incomplete reaction is a common issue, and ensuring the correct stoichiometry of reactants is essential. A slight excess of hydrazine is sometimes used to drive the reaction to completion. Additionally, side reactions, such as the formation of pyrazoline intermediates that do not fully aromatize, can reduce the yield of the desired pyrazole.
Q3: My final product is a colored oil and is difficult to purify. What are the recommended purification methods?
A3: The appearance of a colored oil often indicates the presence of impurities. The hydroxyl group in this compound can make it more polar and potentially more challenging to crystallize than other pyrazole derivatives. For purification, recrystallization is a preferred method if a suitable solvent can be found. Common solvents to try for pyrazole derivatives include ethanol, methanol, or a mixture of ethanol and water. If recrystallization is unsuccessful, column chromatography is an effective alternative. A typical eluent system for pyrazole purification is a mixture of hexane and ethyl acetate or dichloromethane and methanol. It is important to perform small-scale solubility tests to determine the optimal solvent system for your specific product.
Q4: How can I minimize the formation of side products during the synthesis?
A4: Minimizing side product formation is crucial for achieving a high yield of this compound. One of the primary side products can be the corresponding pyrazoline, which is the non-aromatic precursor to the pyrazole. To promote the formation of the fully aromatic pyrazole, an oxidation step may be necessary. This can sometimes be achieved by heating the reaction mixture in a suitable solvent like glacial acetic acid. Careful control of the reaction temperature and pH is also important. Acidic conditions can sometimes favor the formation of one regioisomer over another when using unsymmetrical 1,3-dicarbonyl compounds, although this is not a concern with symmetrical precursors like 1,1,3,3-tetramethoxypropane.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of 1,1,3,3-tetramethoxypropane and use freshly opened or purified hydrazine hydrate. Impurities can lead to side reactions and inhibit the desired transformation. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure accurate stoichiometry of the reactants. |
| Suboptimal Reaction Conditions | The choice of solvent and temperature can significantly impact the yield. While ethanol is a common solvent, exploring other options or adjusting the reflux temperature may be beneficial. |
| Formation of Stable Intermediates | The initial hydrazone intermediate may not be readily cyclizing. Adjusting the pH with a catalytic amount of acid, such as acetic acid, can facilitate the cyclization and subsequent dehydration to form the pyrazole ring. |
Issue 2: Formation of Impurities and Difficulty in Purification
| Potential Cause | Recommended Solution |
| Product is an Oil or Fails to Crystallize | This may be due to residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt purification by column chromatography. Trituration with a non-polar solvent like cold hexanes can sometimes induce crystallization. |
| Colored Impurities | A yellow or brown coloration can indicate the presence of oxidized byproducts. This can arise from the degradation of hydrazine. Handling the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidation. If the final product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities. |
| Presence of Pyrazoline Intermediate | If analysis (e.g., NMR) indicates the presence of the pyrazoline, a separate oxidation step may be required. Heating the crude product in glacial acetic acid or refluxing with a mild oxidizing agent can promote aromatization to the pyrazole. |
Data Presentation: Comparison of Synthesis Parameters
While specific yield data for various methods of this compound synthesis is not extensively compiled in the literature, the following table provides a general comparison of reaction conditions for pyrazole synthesis based on common starting materials.
| Starting Materials | Typical Reaction Conditions | Reported Yield Range for Analogs | Key Considerations |
| 1,3-Dicarbonyl & Hydrazine | Reflux in ethanol or acetic acid | 60-95% | A versatile and widely used method. Regioselectivity can be an issue with unsymmetrical dicarbonyls. |
| α,β-Unsaturated Carbonyl & Hydrazine | Often requires a subsequent oxidation step | 50-85% | The initial product is a pyrazoline. The choice of oxidant is crucial. |
| Vinyl Azide & Hydrazine Hydrate | Room temperature in a suitable solvent | Moderate to Excellent | A milder method but may require the synthesis of the vinyl azide precursor. |
Experimental Protocols
Key Synthesis Pathway: From 1,1,3,3-Tetramethoxypropane and Hydrazine Hydrate
This protocol describes a common and reliable method for the synthesis of this compound.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Hydrazine hydrate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Hydrolysis of the Acetal: In a round-bottom flask, dissolve 1,1,3,3-tetramethoxypropane (1 equivalent) in ethanol. Slowly add a solution of concentrated hydrochloric acid in water to the stirred solution. Heat the mixture to reflux for 1 hour to facilitate the hydrolysis of the acetal to malondialdehyde in situ.
-
Cyclocondensation: Cool the reaction mixture to room temperature. Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for an additional 3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Purification of Crude Product: Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
Visualizations
General Synthesis Pathway of this compound
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in synthesis.
Technical Support Center: Purification of 1H-Pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges and solutions associated with the purification of 1H-Pyrazol-4-ol. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
A1: Researchers often face challenges such as the presence of colored impurities, the formation of oily products instead of crystalline solids, low recovery after purification, and co-elution of closely related impurities during chromatography. Due to its polar hydroxyl group, this compound may exhibit different solubility and chromatographic behavior compared to other pyrazole derivatives.
Q2: What is the general solubility profile of this compound?
A2: While specific data for this compound is not extensively published, based on the properties of 1H-pyrazole and the presence of a hydroxyl group, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[1] Its solubility in water is likely limited but may be enhanced at higher temperatures.[1] It is expected to have low solubility in non-polar solvents like hexanes.
Q3: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I remove the color?
A3: Colored impurities in pyrazole synthesis often arise from the decomposition of starting materials or side reactions.[2] Oxidation of the pyrazole ring or impurities can also lead to coloration. To remove colored impurities, you can try treating a solution of the crude product with activated charcoal before filtration and subsequent crystallization.[2]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). A certificate of analysis for a commercial sample of this compound showed a purity of 99.21% as determined by HPLC.[3] Other methods for purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities and melting point determination, comparing the observed melting point range to that of a pure standard.
Troubleshooting Guides
Issue 1: Difficulty in Obtaining a Crystalline Solid (Product is an Oil or Gummy Solid)
| Question | Possible Causes | Solutions |
| Why is my this compound not solidifying after removing the solvent? | The presence of significant impurities can lower the melting point and inhibit crystallization.[2] | 1. Confirm Purity: Analyze the purity of your product using TLC or HPLC. If significant impurities are present, further purification by column chromatography is recommended before attempting crystallization. 2. Trituration: Try triturating the oily product with a non-polar solvent in which the desired compound is insoluble (e.g., cold hexanes or diethyl ether). This can help to wash away soluble impurities and may induce solidification.[2] 3. Induce Crystallization: If the product is pure but remains an oil, try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure this compound.[2] |
Issue 2: Low Yield After Purification
| Question | Possible Causes | Solutions |
| I am losing a significant amount of my this compound during recrystallization. How can I improve the yield? | The chosen recrystallization solvent may be too good, leading to high solubility of the product even at low temperatures. | 1. Optimize Solvent System: Experiment with different solvents or solvent mixtures. An ideal solvent should dissolve the compound when hot but have low solubility when cold.[4] Consider using a two-solvent system where the compound is soluble in one solvent and insoluble in the other.[5] 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] 3. Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals and lower recovery.[2] |
| My recovery from column chromatography is poor. What could be the reason? | This compound, being a polar molecule with nitrogen atoms, may be strongly adsorbing to the acidic silica gel.[2] | 1. Deactivate Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica gel and reduce strong adsorption.[2] 2. Optimize Eluent Polarity: The polarity of the mobile phase may not be optimal. If the eluent is not polar enough, the compound will not move down the column. If it is too polar, it may co-elute with impurities. Use TLC to find an eluent system that gives your product an Rf value of approximately 0.3.[2] 3. Dry Loading: If your compound has low solubility in the eluent, consider a dry loading technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[2] |
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield Range | Notes |
| Recrystallization | >99% | 60-85% | Highly effective for removing minor impurities if a suitable solvent is found. Yield is dependent on the solubility profile. |
| Column Chromatography | 95-99% | 50-80% | Effective for separating complex mixtures and closely related impurities. Yield can be affected by compound adsorption to the stationary phase. |
| HPLC | 99.21%[3] | - | This is an analytical technique but provides a benchmark for achievable purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined experimentally.
1. Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, water, or a mixture).
-
Observe the solubility at room temperature and upon gentle heating.
-
A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[1]
2. Dissolution:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution.[2]
4. Hot Filtration (Optional):
-
If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[2]
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
7. Drying:
-
Dry the purified crystals under vacuum to remove all residual solvent.[2]
Protocol 2: Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
1. Eluent Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent).
-
Test various mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
The goal is to find a solvent system that gives the this compound an Rf value of approximately 0.3.[2] Given the polar nature of the hydroxyl group, a more polar eluent system may be required than for non-hydroxylated pyrazoles.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (containing ~0.5% triethylamine if deactivation is needed).[2]
-
Pour the slurry into a chromatography column and allow it to pack evenly.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).[2]
-
Carefully add the sample to the top of the packed column.
4. Elution:
-
Add the eluent to the top of the column and begin to collect fractions.
-
If necessary, gradually increase the polarity of the eluent during the elution (gradient elution) to elute more polar compounds.
5. Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualization
Logical Workflow for Troubleshooting Purification Issues
Caption: A decision-making workflow for troubleshooting common purification issues.
Experimental Workflow for Purification
Caption: Standard workflows for purification by recrystallization and column chromatography.
References
overcoming side reactions in the synthesis of 1H-Pyrazol-4-ol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges encountered during the synthesis of 1H-Pyrazol-4-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound derivatives?
A1: The most prevalent side reactions include the formation of regioisomers, incomplete oxidation resulting in pyrazoline intermediates, and competitive N-alkylation versus O-alkylation in subsequent functionalization steps. Low reaction yields and purification difficulties are also common challenges.
Q2: How can I control the formation of regioisomers?
A2: The formation of regioisomers is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] Key strategies to control regioselectivity include:
-
Solvent Selection: The choice of solvent can significantly influence the isomeric ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.
-
pH Control: The pH of the reaction can affect the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound, thereby influencing the cyclization pathway.[1]
-
Steric Hindrance: Utilizing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder one of the possible cyclization pathways, leading to the preferential formation of a single regioisomer.[2]
Q3: My reaction has stalled, and I've isolated a pyrazoline intermediate. How do I convert it to the desired pyrazole?
A3: The initial cyclization of a hydrazine with an α,β-unsaturated ketone or aldehyde yields a non-aromatic pyrazoline.[1] To obtain the aromatic pyrazole, an oxidation step is necessary. Common methods for this oxidative aromatization include:
-
Refluxing with a mild oxidizing agent.
-
Treatment with bromine in a suitable solvent.[3]
-
Heating in glacial acetic acid.[1]
-
A simple and efficient method involves using tert-butyl hydroperoxide (TBHP) with a catalytic amount of copper(II) acetate (Cu(OAc)2) at room temperature.[4]
Q4: I am trying to alkylate my pyrazol-4-ol, but I'm getting a mixture of N- and O-alkylated products. How can I improve the selectivity?
A4: Pyrazol-4-ols exist in tautomeric equilibrium with pyrazolones, leading to potential alkylation at both nitrogen and oxygen. The choice of alkylating agent and reaction conditions is crucial for directing the selectivity. For instance, diazomethane often favors O-alkylation, while alkyl halides or dimethyl sulfate can produce mixtures of N- and O-alkylated products. The Mitsunobu reaction provides a milder alternative for alkylation.
Q5: Why is my reaction yield consistently low?
A5: Low yields in pyrazole synthesis can stem from several factors:
-
Incomplete Reactions: The cyclocondensation can be slow. Ensure adequate reaction time and consider moderate heating or the use of a catalyst, such as a few drops of glacial acetic acid.[1]
-
Degradation of Starting Materials: Hydrazine derivatives can be sensitive to air and light.[1] It is advisable to use fresh or purified hydrazines and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Multiple Products: The formation of regioisomers or other byproducts that are difficult to separate can lead to a lower isolated yield of the desired product.
Q6: I'm having trouble purifying my pyrazole derivative using silica gel chromatography. What can I do?
A6: The basic nature of the pyrazole and/or hydrazine moieties can lead to strong interactions with the acidic silica gel, causing tailing peaks, poor separation, and even degradation of the product.[1] To mitigate these issues:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system.[1][5]
-
Use an Alternative Stationary Phase: Consider using neutral alumina for chromatography.
-
Dry Loading: If your compound has low solubility in the eluent, dry loading onto silica gel before adding it to the column can improve separation.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions require heating, while others proceed at room temperature. The order of reagent addition can also be critical.[6] |
| Poor Quality of Starting Materials | Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields. Use freshly opened or purified hydrazine.[2][6] |
| Formation of Stable Intermediates | In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[6] Adjusting the reaction conditions (e.g., increasing temperature or adding a dehydrating agent) may be necessary. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture by TLC or LC-MS to identify potential side products and optimize conditions to minimize their formation.[6] |
Issue 2: Formation of a Mixture of Regioisomers
| Possible Cause | Troubleshooting Step |
| Use of Unsymmetrical Starting Materials | The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different cyclization pathways.[6] |
| Suboptimal Reaction Conditions | The solvent and pH can influence the regioselectivity. Experiment with different solvents, particularly fluorinated alcohols like TFE or HFIP, which have been shown to significantly improve regioselectivity. Adjusting the pH with a catalytic amount of acid or base may also favor the formation of one isomer. |
| Lack of Steric or Electronic Differentiation | If the two carbonyl groups of the 1,3-dicarbonyl are electronically and sterically similar, a mixture of regioisomers is likely. Consider modifying the substrate to introduce a greater steric or electronic bias. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Solvent | Dielectric Constant (ε) | Isomer Ratio (approx.) | Notes |
| Ethanol | 24.5 | ~60 : 40 | Low regioselectivity, a common starting point. |
| Toluene | 2.4 | ~65 : 35 | Non-polar aprotic, marginal improvement. |
| Acetic Acid | 6.2 | ~75 : 25 | An acidic medium can favor one pathway. |
| TFE | 8.5 | ~90 : 10 | Fluorinated alcohol, significant improvement. |
| HFIP | 9.3 | >97 : 3 | Highly fluorinated alcohol, excellent selectivity. |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative from a β-Ketoester and Hydrazine
This protocol describes the synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one, a tautomer of 5-phenyl-1H-pyrazol-3-ol, from ethyl benzoylacetate and hydrazine hydrate.[7]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]
-
Add a stir bar and place the vial on a hot plate with stirring. Heat the reaction mixture to approximately 100°C.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketoester is consumed (typically after 1 hour).[7]
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[7]
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[7]
Protocol 2: Oxidation of a Pyrazoline to a Pyrazole
This protocol provides a general method for the oxidative aromatization of pyrazolines to pyrazoles using TBHP/Cu(OAc)2.[4]
Materials:
-
Pyrazoline substrate
-
tert-Butyl hydroperoxide (TBHP, 70 wt% in water)
-
Copper(II) acetate (Cu(OAc)2)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the pyrazoline (1.0 mmol) in DCM (5 mL), add Cu(OAc)2 (0.1 mmol) and TBHP (2.0 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
Protocol 3: Purification of a Pyrazole Derivative by Column Chromatography with Deactivated Silica
This protocol is a general guideline for the purification of pyrazole derivatives that may interact with acidic silica gel.[1]
Procedure:
-
Eluent Selection: Using TLC, identify a suitable solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of ~0.3 for the target compound.
-
Slurry Preparation: In a beaker, mix silica gel with the chosen eluent. Add triethylamine to constitute ~0.5% of the total solvent volume (e.g., 0.5 mL in 100 mL of eluent) and stir well.[1]
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[1]
-
Elution: Begin elution with the prepared eluent, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
References
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
General Experimental Workflow
A typical workflow for pyrazole synthesis, such as the Knorr synthesis, involves several key stages from preparation to purification. Understanding this general process is the first step in effective troubleshooting.
Caption: General experimental workflow for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent methods for synthesizing the pyrazole core are:
-
Knorr Pyrazole Synthesis : This is a classical and highly versatile method involving the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[1][2]
-
Reaction of α,β-Unsaturated Carbonyls with Hydrazines : α,β-unsaturated aldehydes and ketones can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[3][4]
-
1,3-Dipolar Cycloadditions : This method involves the reaction of a diazo compound with an alkyne. It offers an alternative pathway that can provide excellent regioselectivity.[5][6]
-
Multicomponent Reactions : These reactions combine several starting materials in a single step to form complex pyrazole structures, often with high efficiency and atom economy.[5][7]
Q2: How critical is the purity of my starting materials?
A2: The purity of starting materials, such as hydrazines and 1,3-dicarbonyl compounds, is a critical factor that directly impacts reaction yield and the formation of byproducts.[8] Impurities can lead to unwanted side reactions, resulting in lower yields and complicating the purification process. It is highly recommended to use high-purity reagents (e.g., >98%) and to ensure the stability of reactive starting materials like hydrazine derivatives, which can degrade over time.[8]
Q3: I'm observing a mixture of regioisomers. How can I improve selectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[9][10] Selectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1][10]
Strategies to Improve Regioselectivity:
-
Solvent Choice : The solvent can have a dramatic impact. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[6][10]
-
pH Control : Adjusting the reaction pH can direct the initial nucleophilic attack. Under acidic conditions, protonation can alter the reactivity of the carbonyls and the nucleophilicity of the hydrazine, often leading to a different major isomer compared to neutral or basic conditions.[1][10]
-
Catalyst Selection : The choice of catalyst can help direct the reaction towards a specific regioisomer.[10]
-
Use of Dicarbonyl Surrogates : Employing substrates with pre-defined differences in reactivity between the two electrophilic centers, such as β-enaminones, can force the reaction to proceed with high regioselectivity.[6]
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table summarizes the general effect of different solvents on the regioselectivity for the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.
| Solvent | Dominant Isomer | Typical Ratio (A:B) | Reference |
| Ethanol | Mixture | Varies (e.g., 1:1 to 3:1) | [5] |
| Acetic Acid | Isomer A | Often > 5:1 | [6] |
| DMF / NMP | Isomer B | Often > 10:1 | [5] |
| HFIP / TFE | Isomer A | Can be > 20:1 | [6][10] |
| Note: Ratios are highly substrate-dependent. This table illustrates general trends. |
Troubleshooting Guide
Q4: My reaction yield is consistently low. What factors should I investigate?
A4: Low yield is a frequent problem that can stem from multiple sources. A systematic approach is essential for troubleshooting.[8][11]
Caption: Troubleshooting logic for low yield in pyrazole synthesis.
Possible Causes & Solutions:
-
Poor Reagent Quality : As mentioned in Q2, impurities in the 1,3-dicarbonyl compound or hydrazine can inhibit the reaction.[8] Solution : Verify purity via analytical techniques and use fresh or purified reagents.
-
Suboptimal Reaction Conditions : The reaction may be sensitive to temperature, time, or solvent. Solution : Perform optimization experiments. For instance, some Knorr syntheses require reflux, while others proceed at room temperature.[10] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[12][13]
-
Incomplete Reaction : The reaction may not have reached completion. Solution : Monitor the reaction closely using TLC or LC-MS. If starting material remains, consider extending the reaction time or increasing the temperature.[14]
-
Formation of Stable Intermediates : In some cases, intermediates like hydroxyl-pyrazolines may form but fail to dehydrate to the final aromatic pyrazole.[10] Solution : Add a dehydrating agent or switch to a solvent that better facilitates dehydration (e.g., acetic acid).
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (MAOS) | Reference |
| Reaction Time | 5 - 9 hours | 7 - 20 minutes | [12][13] |
| Temperature | Varies (e.g., 80-120 °C) | 80 - 140 °C | [15][16] |
| Yield | 60 - 80% | 79 - 99% | [13][15] |
| Energy Usage | High | Low | [11][15] |
| Side Products | More likely | Often reduced | [11] |
Q5: I'm having difficulty with the work-up and purification of my pyrazole product. Any suggestions?
A5: Purification can be challenging due to the similar polarities of regioisomers or the presence of persistent impurities.
-
Isolation : If the product precipitates upon cooling or by adding an anti-solvent (like water), filtration can be a simple and effective first step.[12][14]
-
Recrystallization : This is an excellent method for purification if a suitable solvent system can be found. Ethanol is often a good starting point for many pyrazole derivatives.[12]
-
Column Chromatography : If recrystallization is ineffective, silica gel chromatography is the standard alternative. A gradient elution of hexane/ethyl acetate is commonly used.
-
Acid-Base Extraction : If your pyrazole has a basic nitrogen atom, you may be able to purify it by dissolving the crude mixture in an organic solvent, extracting with an aqueous acid (like HCl) to form the salt, washing the aqueous layer, and then basifying to precipitate the pure pyrazole.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Substituted Pyrazole
This protocol is a general guideline for a rapid synthesis using microwave irradiation, adapted from literature procedures.[12][15]
Materials:
-
α,β-Unsaturated Ketone (e.g., a chalcone derivative) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
In the microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol).[6]
-
Add glacial acetic acid (5 mL) to serve as the solvent and catalyst.[6]
-
Seal the vessel securely and place it inside the microwave reactor.
-
Irradiate the mixture at 120 °C with a microwave power of approximately 300-400 W for 7-15 minutes.[12][15] Safety Note: Monitor the internal pressure to ensure it remains within the vessel's safety limits.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and allow it to air dry.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.[12]
Protocol 2: Conventional Knorr Pyrazole Synthesis (Reflux)
This protocol describes a classic approach using conventional heating.[1][14]
Materials:
-
1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate) (10 mmol)
-
Substituted Hydrazine (e.g., phenylhydrazine) (10 mmol)
-
Ethanol or Glacial Acetic Acid (20 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Set up the round-bottom flask with the reflux condenser in a fume hood.
-
Add the 1,3-dicarbonyl compound (10 mmol) and the solvent (20 mL) to the flask.
-
Begin stirring and slowly add the substituted hydrazine (10 mmol). Caution: The initial reaction can be exothermic.
-
Heat the mixture to reflux and maintain it for 1-4 hours.[1]
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography.[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Troubleshooting Recrystallization of Pyrazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of pyrazole compounds, with a specific focus on preventing and resolving the phenomenon of "oiling out."
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid or "oil" rather than as solid crystals during the cooling phase of recrystallization.[1][2] This oil is an immiscible liquid phase that is rich in the dissolved solute.[2] Oiling out is problematic because the oily droplets often trap impurities and may solidify into an amorphous solid or poorly formed crystals, which compromises the purity of the final product.[3][4]
Q2: What are the primary causes of oiling out in pyrazole recrystallization?
A2: Oiling out can be caused by a combination of thermodynamic and kinetic factors:
-
High Supersaturation: If the solution is too concentrated, the solute may come out of solution at a temperature that is above its melting point in the solvent system.[5]
-
Rapid Cooling: Fast cooling rates can lead to a rapid increase in supersaturation, not allowing enough time for the molecules to orient themselves into a crystal lattice, thus favoring the formation of an oil.[3][5]
-
Inappropriate Solvent Choice: Using a solvent in which the pyrazole compound is excessively soluble at high temperatures and insufficiently soluble at low temperatures can lead to oiling out. Also, a large difference in polarity between the solute and the solvent can contribute to this issue.[3]
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting the separation of an oily phase.[3][6] Structurally similar impurities can be particularly problematic.
-
Low Melting Point of the Solute: If the melting point of the pyrazole derivative is lower than the boiling point of the recrystallization solvent, the compound may melt in the hot solution and separate as an oil upon cooling.[3]
Q3: How does the structure of a pyrazole compound influence its solubility and the likelihood of oiling out?
A3: The solubility of pyrazole derivatives is significantly influenced by their structure. The pyrazole ring itself can engage in hydrogen bonding, affecting its solubility.[7] Substituents on the ring play a crucial role; non-polar groups can decrease solubility in polar solvents, while polar groups can increase it.[7] Strong intermolecular forces, such as hydrogen bonding and π-π stacking between pyrazole molecules, can lead to high lattice energy, making them difficult to dissolve and more prone to precipitating rapidly, potentially as an oil if conditions are not optimal.[7]
Q4: Can I use a single solvent for the recrystallization of pyrazole derivatives?
A4: While it is possible, pyrazole and its derivatives often have challenging solubility profiles, making a single solvent recrystallization difficult. 1H-pyrazole, for instance, is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[8] For many derivatives, finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging. Therefore, mixed solvent systems are often more effective.[9]
Q5: What is a mixed solvent system and why is it useful for pyrazole recrystallization?
A5: A mixed solvent system, also known as a binary solvent system, uses a pair of miscible solvents. One solvent, the "good" or "soluble" solvent, readily dissolves the pyrazole compound at all temperatures. The other, the "poor" or "insoluble" solvent, dissolves the compound poorly even at high temperatures.[9] This combination allows for fine-tuning of the solvent polarity and solubility characteristics to achieve controlled crystallization and prevent oiling out.[9] Common examples include ethanol-water or methanol-ethyl acetate mixtures.[10][11][12]
Troubleshooting Guide
Issue: My pyrazole compound has "oiled out" of solution.
Solution Workflow:
Caption: Troubleshooting workflow for addressing "oiling out".
Detailed Steps:
-
Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into the solution.[5]
-
Adjust Solvent Composition:
-
Ensure Slow Cooling: This is a critical step. Allow the solution to cool to room temperature undisturbed on the benchtop. Insulating the flask can help to slow the cooling rate further. Avoid moving the flask or placing it directly in an ice bath from a high temperature.[3][5]
-
Utilize Seeding: Once the solution has cooled slightly and is likely in the metastable zone, introduce a few seed crystals of the pure compound.[1] This provides a template for crystallization to occur in an orderly fashion, bypassing the formation of an oil.
-
If Oiling Out Persists: If the compound continues to oil out, a more fundamental change to the recrystallization protocol is necessary. Consider the following:
-
Change the Solvent System: Select a different solvent or a different ratio of mixed solvents. A solvent with a lower boiling point might be beneficial.[5]
-
Lower the Initial Concentration: The solution may be too concentrated. Use a larger volume of solvent to dissolve the crude product.
-
Preliminary Purification: If significant impurities are suspected, consider a preliminary purification step, such as treating the hot solution with activated charcoal to remove colored impurities, followed by hot filtration.[5]
-
Experimental Protocols
Protocol 1: Recrystallization of a Pyrazole Derivative Using a Binary Solvent System
Objective: To purify a crude pyrazole derivative by recrystallization using a "good" and a "poor" solvent to prevent oiling out.
Materials:
-
Crude pyrazole derivative
-
"Good" solvent (e.g., ethanol, methanol, acetone)[8]
-
"Poor" solvent (e.g., water, hexane, diethyl ether)[13]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the crude pyrazole derivative in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently turbid.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.
-
Dry the purified crystals under vacuum.
Protocol 2: Seeding Technique to Prevent Oiling Out
Objective: To induce crystallization and prevent oiling out by introducing seed crystals into a supersaturated solution.
Materials:
-
Crude pyrazole derivative
-
Appropriate recrystallization solvent or solvent system
-
Seed crystals of the pure pyrazole compound
-
Erlenmeyer flask
-
Heating source
-
Stir bar
Procedure:
-
Prepare a hot, saturated solution of the crude pyrazole derivative as described in Protocol 1.
-
Allow the solution to cool slowly. The ideal temperature for seeding is within the metastable zone, where the solution is supersaturated but nucleation has not yet occurred. This can be determined experimentally or estimated to be a few degrees below the temperature of complete dissolution.
-
Add a small amount of finely ground seed crystals to the solution while gently stirring.
-
Observe the solution. The seed crystals should provide a surface for crystal growth.
-
Once crystallization has initiated, continue to cool the solution slowly to room temperature and then in an ice bath to maximize the yield.
-
Collect and dry the crystals as described in Protocol 1.
Data Presentation
The choice of solvent is critical in preventing oiling out. Below are tables with solubility data for representative pyrazole compounds and the effect of solvent composition on recrystallization yield.
Table 1: Solubility of Selected Pyrazole Compounds in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| 1H-Pyrazole | Water | 25 | ~1.94[14] |
| 1H-Pyrazole | Ethanol | 25 | Highly Soluble[8] |
| 1H-Pyrazole | Acetone | 25 | Highly Soluble[8] |
| 1H-Pyrazole | Cyclohexane | 31.8 | ~3.93 |
| 1H-Pyrazole | Cyclohexane | 56.2 | ~39.9 |
| Celecoxib | Toluene | 25-30 | Low |
| Celecoxib | Acetone | 25-30 | Soluble |
| Celecoxib | Ethanol-Water (4:4) | 75 | Soluble[15] |
Note: "Highly Soluble" indicates that the compound dissolves readily in the solvent at the specified temperature. The solubility of 1H-Pyrazole in cyclohexane was converted from moles/L to g/100mL for comparison, assuming a density of cyclohexane of ~0.779 g/mL.[7]
Table 2: Effect of Solvent System on the Recrystallization Yield of a Pyrazole Derivative
| Pyrazole Derivative | Solvent System | Ratio (v/v) | Yield (%) | Reference |
| Celecoxib | Toluene-Acetone | - | 50.9 | [16] |
| Celecoxib | Ethanol-Water | 1:1 | 92 | [15] |
| Substituted Pyrazole | Ethanol | - | - | [17] |
Note: The yield is highly dependent on the specific pyrazole derivative and the experimental conditions.
Visualizations
Logical Relationship of Factors Leading to Oiling Out
Caption: Factors contributing to the phenomenon of "oiling out".
This technical support guide is intended to provide a starting point for troubleshooting recrystallization issues with pyrazole compounds. Successful crystallization often requires empirical optimization of the conditions for each specific compound.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 16. lupinepublishers.com [lupinepublishers.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purifying Pyrazole Compounds Without Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole compounds without resorting to column chromatography. The following information is designed to address specific issues encountered during experimental work.
Troubleshooting Guides
This section is formatted as a series of questions and answers to address common problems encountered with non-chromatographic purification techniques.
Recrystallization Issues
Question: My pyrazole product will not crystallize from solution. What steps can I take?
Answer: Failure to crystallize is typically due to the solution not being supersaturated or a lack of nucleation sites.[1]
-
Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your compound.[1]
-
Ensure Slow Cooling: Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.[1][2] Rapid cooling can sometimes lead to oiling out or the formation of very small, impure crystals.
-
Induce Nucleation: If crystals still do not form, nucleation may be required.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[1] This creates microscopic imperfections on the glass where crystals can begin to form.
-
Seed Crystals: If available, add a single, pure crystal of the pyrazole compound to the solution to act as a template for crystal growth.[1]
-
-
Re-evaluate Solvent Choice: The chosen solvent may be too good, meaning your compound is too soluble even at low temperatures.[1] You may need to screen for a different solvent or use a binary solvent system.
Question: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point.[1]
-
Lower the Solvent Boiling Point: Use a solvent or a solvent mixture with a lower boiling point.[1]
-
Use More Solvent: The solution might be too concentrated. Re-heat the mixture to dissolve the oil, then add more hot solvent before attempting to cool it again.
-
Employ a Binary Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble).[3] Then, while still hot, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid.[3][4] Slow cooling should then promote proper crystallization.
Question: The yield of my recrystallized pyrazole is very low. How can I improve it?
Answer: Low yield is often due to using too much solvent or the compound having significant solubility in the cold solvent.[1]
-
Minimize Solvent Volume: When initially dissolving your crude product, use the absolute minimum amount of hot solvent required for complete dissolution.[1]
-
Optimize Solvent Choice: Select a solvent where your compound has high solubility at high temperatures but very low solubility at low temperatures.[2]
-
Ensure Complete Cooling: Make sure the flask is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation.
-
Perform a Second Crop: After filtering the first batch of crystals, you can try to concentrate the remaining filtrate by evaporating some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.
Acid-Base Extraction Issues
Question: When is acid-base extraction a suitable purification method for pyrazoles?
Answer: Acid-base extraction is an excellent method for separating pyrazoles from neutral or acidic impurities.[5][6] The technique leverages the basic nature of the nitrogen atoms in the pyrazole ring. By treating a solution of the crude product with a dilute acid (e.g., 1 M HCl), the pyrazole is protonated, forming a water-soluble salt.[2][6] This salt moves into the aqueous layer, while neutral organic impurities remain in the organic layer. The layers are then separated, and the aqueous layer is neutralized with a base to precipitate the purified pyrazole.[2]
Question: My pyrazole product did not precipitate after I neutralized the acidic aqueous layer. What went wrong?
Answer: This can happen for a few reasons:
-
Incorrect pH: Ensure you have added enough base to make the solution basic. Check the pH with pH paper.[2]
-
High Water Solubility: Some pyrazole derivatives may still be soluble in the neutralized aqueous solution. If this is the case, you will need to extract the purified pyrazole back into an organic solvent like ethyl acetate or dichloromethane.[2]
-
Insufficient Concentration: The concentration of your pyrazole in the aqueous layer might be too low to precipitate. You may need to perform a back-extraction with an organic solvent.
Distillation Issues
Question: I am getting poor separation of my liquid pyrazole from impurities using fractional distillation. What can I do?
Answer: Poor separation is often due to insufficient column efficiency or an incorrect reflux ratio, especially if the boiling points of the components are close.[1]
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[1]
-
Optimize Reflux Ratio: A higher reflux ratio generally improves separation but increases the distillation time. Adjust the heating rate to find an optimal balance.[1]
-
Consider Vacuum Distillation: If your compound has a high boiling point or is sensitive to heat, vacuum distillation is recommended. This lowers the boiling point, reducing the risk of decomposition.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude pyrazole product without a column? A1: The first step is characterization. If the crude product is a solid, check its melting point. A sharp melting point close to the literature value suggests high purity, and a simple recrystallization may be sufficient. If it's a liquid, assess its boiling point. For any crude product, running a quick Thin Layer Chromatography (TLC) or LC-MS can reveal the number of components and help you decide on the best purification strategy.[7]
Q2: My final product is colored (yellow/brown). How can I remove the color? A2: Coloration often indicates oxidized impurities.[7] During recrystallization, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[7]
Q3: Can I use these methods to separate pyrazole isomers? A3: It can be challenging. Fractional distillation is only viable if the isomers have a significant difference in their boiling points.[1] Selective crystallization can sometimes be effective, especially through the formation of acid addition salts, where one isomer's salt may crystallize more readily than the other.[1][8]
Q4: What if my pyrazole is a basic, oily product that is difficult to handle? A4: If your pyrazole is an oil due to impurities, further purification is needed.[7] If it is pure but still an oil, you can try trituration. This involves stirring or sonicating the oil with a solvent in which it is insoluble (like cold hexanes).[7] This can sometimes induce solidification or wash away minor impurities. Alternatively, converting the pyrazole to a solid acid addition salt can make it easier to handle and purify by crystallization.[9][10] The pure pyrazole can then be regenerated by neutralization.[9]
Data Presentation
The following table summarizes quantitative data on the purity and yield of pyrazole compounds purified by non-chromatographic methods as reported in the literature.
| Compound Class | Purification Method | Solvent(s) | Purity (%) | Yield (%) | Reference |
| 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives | Cooling Crystallization | Ethanol | 99.5 | Not Reported | [9] |
| 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives | Cooling Crystallization | Isopropanol | 99.3 | Not Reported | [9] |
| 5-(4-bromophenyl)-3-(4-fluorophenyl)-...-carbaldehyde | Recrystallization | Toluene | Not Reported | 78 | [11] |
| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-...]-ethanone | Recrystallization | Ethanol | Not Reported | 72 | [11] |
| 1-[3-(4-fluorophenyl)-5-phenyl-...]-propan-1-one | Recrystallization | Acetone | Not Reported | 67 | [11] |
Experimental Protocols
Protocol 1: Purification by Cooling Crystallization
This method is ideal for solid pyrazoles that are significantly more soluble in a hot solvent than in a cold one.[9]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal volume of the selected hot solvent (e.g., ethanol) and stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired product from crystallizing prematurely on the funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[7]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[7]
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating basic pyrazoles from neutral or acidic contaminants.[2]
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole salt will move to the lower aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Wash the organic layer one more time with the aqueous acid solution and combine the aqueous extracts to ensure complete recovery.
-
Neutralization and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper). The purified pyrazole product should precipitate out of the solution.
-
Isolation/Back-Extraction:
-
If a solid precipitates, collect it by vacuum filtration.
-
If no solid forms or if it oils out, extract the neutralized aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate). The purified pyrazole will move back into the organic layer.
-
-
Final Steps: Dry the organic layer containing the purified pyrazole over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product.
Visualization
The following flowchart provides a logical workflow for selecting an appropriate non-chromatographic purification method for a pyrazole compound.
Caption: Decision workflow for selecting a non-chromatographic purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
minimizing the formation of regioisomers in pyrazole synthesis
This technical support center provides troubleshooting guides, FAQs, and experimental protocols for researchers, scientists, and drug development professionals to address and minimize the formation of regioisomers during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis?
A1: Regioisomers, or constitutional isomers, are molecules that have the same molecular formula but differ in the connectivity of their atoms. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The initial reaction can occur at either of the two distinct carbonyl groups, leading to the formation of two different pyrazole products with substituents at different positions on the ring (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles).[3][4] Managing this regioselectivity is critical for synthesizing the specific isomer with the desired biological or chemical properties.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis (the condensation of a 1,3-dicarbonyl with a hydrazine) is governed by several interconnected factors.[1][2] Key influences include:
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Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[1][5]
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Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-donating or electron-withdrawing groups. The more electrophilic (electron-poor) carbonyl carbon is generally favored for the initial nucleophilic attack by the hydrazine.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the reaction mechanism and direct the initial condensation step.[1][4] Under acidic conditions, protonation of a carbonyl group can increase its electrophilicity, while the nucleophilicity of the hydrazine may be altered, leading to different isomeric products compared to neutral or basic conditions.[1][4][5]
-
Solvent Choice: The solvent can significantly impact isomeric ratios. For example, polar protic solvents like ethanol may yield poor selectivity, whereas fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve the formation of a single regioisomer.[1][4]
-
Temperature: Reaction temperature can be a critical factor, influencing the kinetics and thermodynamics of the competing reaction pathways.[1]
Q3: Besides the classical Knorr condensation, are there other methods to achieve high regioselectivity?
A3: Yes, several other methods are employed to synthesize pyrazoles with high regiocontrol. These include:
-
1,3-Dipolar Cycloadditions: This powerful method often involves the reaction of a diazo compound with an alkyne or an alkene.[1] It provides an alternative and often highly regioselective pathway to the pyrazole core.[1]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to form the product, often with the aid of a catalyst, and can provide excellent regioselectivity.[1]
-
Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones (enones) with hydrazines can also be controlled. For instance, using an arylhydrazine hydrochloride versus the corresponding free base can lead to the exclusive formation of different regioisomers.[6]
Visualizing the Regioisomer Problem
The diagram below illustrates how the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can proceed via two competing pathways, leading to the formation of two distinct regioisomers.
Troubleshooting Guide: Improving Regioselectivity
Issue: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound are very similar.[1] The following workflow provides a step-by-step approach to optimize your reaction for a single isomer.
Data Summary
The choice of solvent can have a profound impact on the ratio of regioisomers formed. While specific ratios are highly dependent on the exact substrates used, the following table summarizes the general trend observed in the literature for the reaction of an unsymmetrical diketone with a substituted hydrazine.
| Solvent | Typical Regioisomeric Ratio (Isomer A : Isomer B) | General Outcome |
| Ethanol (EtOH) | ~ 50 : 50 to 70 : 30 | Often provides poor to moderate selectivity, resulting in significant mixtures that require difficult separation. |
| Acetic Acid (AcOH) | Variable, can favor one isomer | Acts as both a solvent and an acid catalyst, potentially altering the reaction pathway to favor one product.[5] |
| Toluene | ~ 75 : 25 | Aprotic solvent, can offer moderate improvement in selectivity over polar protic solvents. |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | > 95 : 5 | Highly polar, non-coordinating fluorinated alcohol known to dramatically enhance regioselectivity.[1][4] |
| 2,2,2-Trifluoroethanol (TFE) | > 95 : 5 | Similar to HFIP, effectively promotes the formation of a single regioisomer.[4] |
Note: This table provides illustrative data based on established trends.[4] Actual results will vary with specific reactants.
Experimental Protocols
Protocol: Highly Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent
This protocol describes a general method for the regioselective synthesis of a pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine, leveraging 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to control the outcome.[1]
Materials:
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Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 mmol, 1.0 equiv)
-
Methylhydrazine (1.1 mmol, 1.1 equiv)
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1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
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Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Reagent Addition: To the stirred solution, add methylhydrazine (1.1 mmol) dropwise at room temperature.
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Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel. Use an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the major regioisomer.
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Characterization: Characterize the purified product and determine the final isomeric ratio using ¹H NMR spectroscopy and/or GC-MS analysis to confirm the high regioselectivity of the reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
dealing with the stability issues of 1H-Pyrazol-4-ol under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability challenges of 1H-Pyrazol-4-ol under acidic and basic conditions. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound expected to be in acidic and basic solutions?
A1: The stability of this compound is influenced by the pH of the solution. The pyrazole ring itself is generally robust and resistant to hydrolysis. However, the 4-hydroxyl group can influence its reactivity. In strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur. It is crucial to experimentally determine the stability of this compound under the specific conditions of your application.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred. Under oxidative conditions, the hydroxyl group is a likely site of reaction. In harsh acidic or basic environments, while the pyrazole ring is generally stable, the possibility of ring-opening or other transformations cannot be entirely ruled out, especially under forcing conditions.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8°C). For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, use a suitable dry, aprotic solvent and store at low temperatures (e.g., -20°C) under an inert atmosphere.
Q4: I see unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?
A4: The appearance of new peaks in an HPLC chromatogram is often indicative of degradation. These new peaks could correspond to degradation products resulting from hydrolysis, oxidation, or photodegradation. It is recommended to perform a forced degradation study to identify potential degradation products and confirm if the observed peaks match.
Troubleshooting Guides
Illustrative Example of Forced Degradation Data for this compound
The following table provides a hypothetical summary of forced degradation results for this compound to guide researchers in their experimental design and data interpretation. The actual extent of degradation will depend on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 5-15% |
| 1 M HCl | 24 | 80 | 20-40% | |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 10-25% |
| 1 M NaOH | 24 | 80 | 30-55% | |
| Oxidative | 3% H₂O₂ | 24 | 25 | 15-30% |
| Thermal (Solid) | Dry Heat | 48 | 100 | < 5% |
| Photolytic (Solution) | ICH Q1B Option II | 24 | 25 | 5-20% |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound and to establish a stability-indicating analytical method.
1. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Thermostatic oven, water bath, and photostability chamber
2. Preparation of Stock and Stress Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acidic Solution: 0.1 M and 1 M HCl in water.
-
Basic Solution: 0.1 M and 1 M NaOH in water.
-
Oxidative Solution: 3% (v/v) H₂O₂ in water.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the vial at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 100°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile and water (or a buffer) in a gradient or isocratic elution mode, with UV detection at an appropriate wavelength.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting common stability study issues.
Technical Support Center: Optimization of Catalytic Reactions Involving 1H-Pyrazol-4-ol
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing catalytic reactions involving 1H-Pyrazol-4-ol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide for this compound Reactions
This guide addresses common issues encountered during the catalytic functionalization of this compound, such as low yield, poor selectivity, and catalyst deactivation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The chosen catalyst may not be suitable for the specific transformation, or it may have degraded due to improper storage or handling. | - Screen a variety of catalysts (e.g., Palladium, Copper, Nickel-based) and ligands.[1]- Ensure the catalyst is fresh and handled under an inert atmosphere if it is air or moisture sensitive. |
| Poor Substrate Reactivity: The this compound starting material may be impure, or the reaction conditions are not optimal for its activation. | - Purify the starting material by recrystallization or column chromatography.[2]- Increase the reaction temperature in increments, monitoring for decomposition.[3]- Consider derivatizing the hydroxyl group to improve solubility or alter electronic properties. | |
| Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or for the catalytic cycle to proceed efficiently. | - Test a range of solvents with varying polarities.- For reactions involving polar intermediates, a more polar solvent may be beneficial. | |
| Formation of Regioisomers | Lack of Regioselectivity: In cases of C-H functionalization or reactions with unsymmetrical reagents, multiple isomers can be formed. | - Employ directing groups on the pyrazole ring to favor substitution at a specific position.- Adjusting the pH can influence the site of attack in certain reactions.[4] |
| Ambident Nucleophilicity: The pyrazole ring has multiple nucleophilic sites (N1, N2, and the oxygen of the hydroxyl group) that can react. | - Protect the N-H and/or the hydroxyl group to prevent undesired side reactions.- The choice of base and solvent can significantly influence the site of alkylation or acylation.[5][6] | |
| Catalyst Decomposition | High Reaction Temperature: Many organometallic catalysts are thermally unstable and can decompose at elevated temperatures. | - Conduct the reaction at the lowest effective temperature.- Use a more thermally stable catalyst or ligand. |
| Oxidative Addition/Reductive Elimination Issues: The catalyst may be getting stuck in an inactive state within the catalytic cycle. | - Additives or co-catalysts may be required to facilitate key steps in the catalytic cycle.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst.[2] | |
| Product Degradation | Harsh Reaction Conditions: The desired product may be unstable under the reaction conditions (e.g., strong acid/base, high temperature). | - Use milder reaction conditions.- Minimize the reaction time by monitoring its progress closely and working up the reaction as soon as it is complete.[2] |
Frequently Asked Questions (FAQs)
Catalyst Selection and Optimization
Q1: What are the most effective catalysts for C-H functionalization at the C5 position of a this compound?
A1: Palladium and copper catalysts are commonly used for the C-H functionalization of pyrazoles.[1] For targeting the C5 position, a directing group on the N1 nitrogen is often necessary. The choice of ligand is also critical and can significantly influence both reactivity and selectivity.
Q2: How can I prevent N-arylation when attempting C-arylation of this compound?
A2: N-arylation is a common side reaction. To promote C-arylation, you can protect the N-H proton of the pyrazole ring with a suitable protecting group, such as a Boc or Trityl group. Alternatively, running the reaction in the presence of a base that selectively deprotonates the desired position for C-H activation can also improve selectivity.
Q3: My catalyst appears to be inactive. What are some common reasons for this?
A3: Catalyst inactivity can stem from several factors. The catalyst may have been oxidized by exposure to air, poisoned by impurities in the starting materials or solvent, or the reaction temperature may be too low for the catalytic cycle to initiate. Ensure all reagents and solvents are pure and dry, and that the reaction is run under an inert atmosphere if using an air-sensitive catalyst.
Reaction Conditions
Q4: What is the impact of solvent choice on reactions with this compound?
A4: Solvent choice is critical. It affects the solubility of the reactants and catalyst, and can influence the reaction mechanism. For instance, polar aprotic solvents like DMF or DMSO can be effective for many cross-coupling reactions. However, for some reactions, non-polar solvents like toluene or dioxane may be preferred. It is often necessary to screen a variety of solvents to find the optimal one for a specific reaction.
Q5: How does temperature affect the regioselectivity of reactions involving pyrazoles?
A5: Temperature can have a significant impact on regioselectivity. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures may lead to the kinetically favored product. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction for the formation of different isomers.[7]
Work-up and Purification
Q6: I'm having trouble separating my product from the catalyst. What purification techniques are recommended?
A6: Removing residual metal catalysts can be challenging. Column chromatography on silica gel is a standard method.[2] Alternatively, you can use metal scavengers, which are solid supports with functional groups that bind to the metal, allowing it to be filtered off. Washing the organic layer with an aqueous solution of a chelating agent like EDTA can also help to remove some metal impurities.
Q7: My this compound product is poorly soluble. How can I improve its solubility for purification?
A7: Poor solubility can be a problem with pyrazole derivatives.[8] Using a co-solvent system during work-up and purification can be effective.[8] For chromatography, you may need to use a more polar eluent system. In some cases, derivatizing the hydroxyl group to an ester or ether can improve solubility in organic solvents.
Quantitative Data on Reaction Conditions
The following tables summarize the effects of different catalytic conditions on pyrazole functionalization. While specific to the cited examples, these trends can provide a starting point for the optimization of reactions with this compound.
Table 1: Effect of Catalyst on the Yield of N-Arylpyrazoles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (2) | tBuBrettPhos (4) | K₂CO₃ | Toluene | 95 |
| 2 | CuI (10) | None | K₃PO₄ | DMF | 78 |
| 3 | NiCl₂(dppp) (5) | None | K₃PO₄ | Dioxane | 65 |
| Data adapted from studies on N-arylation of pyrazoles and may require optimization for this compound. |
Table 2: Influence of Solvent on Reaction Time and Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 85 |
| 2 | Dioxane | 100 | 12 | 88 |
| 3 | DMF | 120 | 8 | 92 |
| 4 | Acetonitrile | 80 | 24 | 65 |
| General trends observed in cross-coupling reactions. Specific outcomes will depend on the substrates and catalyst system. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation of N-Protected this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the N-protected this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the appropriate ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL) and the base (e.g., K₂CO₃, 2.0 mmol) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: General catalytic cycle for a cross-coupling reaction.
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique physicochemical properties that make it a privileged scaffold in drug discovery.[1][2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobial agents.[3][4] The position and nature of substituents on the pyrazole ring play a crucial role in determining the biological activity and target selectivity of these compounds. This guide aims to provide a comparative analysis of the biological activities of differently substituted pyrazole derivatives based on available experimental data.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activities of various substituted pyrazole derivatives against different targets and cell lines. The data has been compiled from multiple studies to provide a comparative perspective.
Table 1: Anticancer Activity of Substituted Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Benzofuro[3,2-c]pyrazole (4a) | K562 (Leukemia) | 0.26 | [5] |
| 1H-Benzofuro[3,2-c]pyrazole (4a) | A549 (Lung) | 0.19 | [5] |
| Pyrazole (5b) | A549 (Lung) | 5- to 35-fold more potent than ABT-751 | [5] |
| Pyrazole (5b) | K562 (Leukemia) | 5- to 35-fold more potent than ABT-751 | [5] |
| Indole-linked pyrazole (33) | HCT116, MCF7, HepG2, A549 | < 23.7 | [6] |
| Indole-linked pyrazole (34) | HCT116, MCF7, HepG2, A549 | < 23.7 | [6] |
| Pyrazole carbaldehyde derivative (43) | MCF7 (Breast) | 0.25 | [6] |
| Fused pyrazole derivative (50) | HepG2 (Liver) | 0.71 | [6] |
| Pyrazole derivative of THC (4-bromophenyl sub.) | A549 (Lung) | 8.0 | [4] |
| Pyrazole derivative of THC (4-bromophenyl sub.) | HeLa (Cervical) | 9.8 | [4] |
| Pyrazole derivative of THC (4-bromophenyl sub.) | MCF-7 (Breast) | 5.8 | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity and can vary depending on the experimental conditions.
Table 2: Anti-inflammatory Activity of Substituted Pyrazole Derivatives
| Compound/Derivative | Assay | ED50 (µmol/kg) / IC50 (µM) / % Inhibition | Reference |
| 5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazole (10) | Carrageenan-induced paw edema | 35.7 (ED50) | [7] |
| 5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazole (27) | Carrageenan-induced paw edema | 38.7 (ED50) | [7] |
| 1,3,4-trisubstituted pyrazole (5a) | Carrageenan-induced paw edema | ≥84.2% inhibition | [8] |
| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide (10g) | Carrageenan-induced paw edema | 78% inhibition | [8] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 (IC50) | [3] |
| 3,5-diarylpyrazole | Carrageenan-induced paw edema | 65-80% reduction at 10 mg/kg | [3] |
Note: ED50 is the dose that is effective in 50% of the tested population.
Table 3: Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives | Gram-negative bacteria | 312.5 | [9] |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Mycobacterium tuberculosis H37Rv | 6.25 | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
Test pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.[3][8]
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Test pyrazole compounds
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[3]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole compounds
-
Detection reagents (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Enzyme Incubation: Incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific incubation period.
-
Prostaglandin Measurement: Measure the amount of prostaglandin produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
COX-2 Inhibition Pathway
Many pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This pathway is crucial in the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 enzyme by pyrazole derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening pyrazole derivatives for their anticancer activity involves a series of in vitro and in vivo experiments.
Caption: Workflow for anticancer screening of pyrazole derivatives.
Conclusion
The available scientific literature strongly supports the diverse biological activities of substituted pyrazole derivatives, highlighting their potential as scaffolds for the development of novel therapeutic agents. While a direct comparative study on the isomers of 1H-Pyrazol-4-ol is currently lacking, the compiled data on various substituted pyrazoles provides a valuable foundation for understanding their structure-activity relationships. The position and nature of substituents on the pyrazole ring significantly influence their anticancer, anti-inflammatory, and antimicrobial properties. Further research focusing on systematic modifications of the pyrazole core and direct comparative studies of its isomers will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.
References
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. srrjournals.com [srrjournals.com]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicstrive.com [academicstrive.com]
- 10. benchchem.com [benchchem.com]
Validating the Structure of 1H-Pyrazol-4-ol using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 1H-Pyrazol-4-ol. By leveraging predicted data from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, we demonstrate how to unambiguously confirm the molecular structure of this compound and differentiate it from a potential isomer, 1H-Pyrazol-3-ol.
Predicted NMR Data for Structural Validation
Due to the limited availability of published experimental 2D NMR data for this compound, this guide utilizes predicted chemical shifts and correlations based on known values for pyrazole and its derivatives. These predictions provide a robust framework for interpreting experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Compound | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| This compound | H-3 | ~7.5 | C-3: ~135 |
| H-5 | ~7.5 | C-4: ~125 | |
| OH | Variable | C-5: ~135 | |
| NH | Variable | ||
| 1H-Pyrazol-3-ol | H-4 | ~5.8 | C-3: ~155 |
| H-5 | ~7.3 | C-4: ~95 | |
| OH | Variable | C-5: ~130 | |
| NH | Variable |
Note: Chemical shifts are highly dependent on the solvent and concentration. The OH and NH proton signals are often broad and their chemical shifts can vary significantly.
Distinguishing Isomers with 2D NMR
The key to confirming the structure of this compound lies in the distinct patterns of correlation observed in 2D NMR spectra, which would differ significantly from those of its isomer, 1H-Pyrazol-3-ol.
COSY: Proton-Proton Correlations
The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds.
-
This compound : A COSY spectrum would be expected to show a correlation between the protons at positions 3 and 5 (H-3 and H-5), as they are four bonds apart but can exhibit a small long-range coupling.
-
1H-Pyrazol-3-ol : A clear correlation would be observed between the protons at positions 4 and 5 (H-4 and H-5) due to their three-bond coupling.
HSQC: Direct Carbon-Proton Correlations
The HSQC experiment identifies which protons are directly attached to which carbon atoms.
-
This compound : The HSQC spectrum would show correlations between the proton at ~7.5 ppm and the carbon at ~135 ppm (for both C-3/H-3 and C-5/H-5).
-
1H-Pyrazol-3-ol : Correlations would be seen between the proton at ~5.8 ppm and the carbon at ~95 ppm (C-4/H-4), and between the proton at ~7.3 ppm and the carbon at ~130 ppm (C-5/H-5).
HMBC: Long-Range Carbon-Proton Correlations
The HMBC spectrum is crucial for establishing the connectivity of the molecular skeleton by showing correlations between carbons and protons that are two or three bonds apart.
Table 2: Predicted Key HMBC Correlations for Structural Elucidation
| Compound | Proton | Correlating Carbons (²JCH, ³JCH) | Key Differentiating Correlations |
| This compound | H-3 | C-4, C-5 | Correlation of H-3 to C-4 (the hydroxyl-bearing carbon). |
| H-5 | C-3, C-4 | Correlation of H-5 to C-4. | |
| 1H-Pyrazol-3-ol | H-4 | C-3, C-5 | Correlation of H-4 to C-3 (the hydroxyl-bearing carbon) and C-5. |
| H-5 | C-3, C-4 | Correlation of H-5 to C-3 and C-4. |
The HMBC correlations are the most definitive for distinguishing between the two isomers. For this compound, both H-3 and H-5 will show a correlation to the carbon bearing the hydroxyl group (C-4). In contrast, for 1H-Pyrazol-3-ol, H-4 and H-5 will show correlations to the hydroxyl-bearing carbon (C-3).
Visualizing the Structural Validation
The following diagrams illustrate the key predicted 2D NMR correlations that would be used to validate the structure of this compound.
A Comparative Guide to the Synthetic Routes of 1H-Pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes to 1H-Pyrazol-4-ol, a valuable heterocyclic scaffold in medicinal chemistry. The following sections present an objective analysis of common synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active compounds. Its structural motif is found in pharmaceuticals exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide will compare three prominent synthetic methodologies: the Knorr Pyrazole Synthesis, a three-component reaction, and a multi-step route involving Baeyer-Villiger oxidation.
Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, availability of starting materials, and ease of execution. The table below summarizes the key quantitative data for the discussed methods.
| Parameter | Knorr Pyrazole Synthesis | Three-Component Reaction | Baeyer-Villiger Oxidation Route |
| Starting Materials | Malondialdehyde (or equivalent), Hydrazine | Aldehyde, Tosylhydrazine, Vinyl acetate | 1H-Pyrazole-4-carbaldehyde |
| Key Reagents | Acid catalyst (e.g., HCl) | Base (e.g., K₂CO₃) | Peroxy acid (e.g., m-CPBA) |
| Reaction Time | Several hours | 12 hours | Several hours |
| Overall Yield | Moderate to Good | Good | Good |
| Number of Steps | One-pot | One-pot | Two steps (Formylation + Oxidation) |
| Scalability | Readily scalable | Potentially scalable | Scalable with safety considerations for peroxides |
Synthetic Pathway Overviews
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Knorr Pyrazol-4-ol Synthesis Workflow.
Caption: Three-Component Pyrazole Synthesis Workflow.
Caption: Baeyer-Villiger Route to this compound.
Detailed Experimental Protocols
Route 1: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and straightforward one-pot method for the preparation of pyrazoles.[1] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. For the synthesis of this compound, malondialdehyde or its synthetic equivalents are reacted with hydrazine.
Experimental Protocol:
-
To a solution of malondialdehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
-
An acid catalyst, such as a few drops of concentrated hydrochloric acid, can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Route 2: Three-Component Reaction
A modern and efficient approach to substituted pyrazoles is through multicomponent reactions. A one-pot, three-component reaction of an aldehyde, tosylhydrazine, and a vinyl derivative can afford highly functionalized pyrazoles.[2] While this method typically produces substituted pyrazoles, careful selection of starting materials can potentially lead to the desired 4-hydroxy pyrazole core.
Experimental Protocol:
-
In a round-bottom flask, a mixture of the aldehyde (1.0 eq), tosylhydrazine (1.1 eq), and potassium carbonate (2.0 eq) in a solvent like methanol is stirred at room temperature.
-
Vinyl acetate (1.5 eq) is then added to the reaction mixture.
-
The mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Route 3: Baeyer-Villiger Oxidation of 1H-Pyrazole-4-carbaldehyde
This two-step route involves the initial formylation of the pyrazole ring followed by a Baeyer-Villiger oxidation. This method offers good control over the regiochemistry.
Step 1: Vilsmeier-Haack Formylation of 1H-Pyrazole
1H-pyrazole can be formylated at the 4-position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).[3]
Experimental Protocol:
-
To a cooled (0 °C) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring.
-
1H-Pyrazole dissolved in DMF is then added to the Vilsmeier reagent.
-
The reaction mixture is heated and stirred for several hours.
-
After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution).
-
The precipitated 1H-pyrazole-4-carbaldehyde is filtered, washed with water, and dried.
Step 2: Baeyer-Villiger Oxidation
The resulting 1H-pyrazole-4-carbaldehyde is then oxidized to this compound using a peroxy acid.[4]
Experimental Protocol:
-
1H-pyrazole-4-carbaldehyde is dissolved in a suitable solvent such as chloroform or dichloromethane.
-
A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
The organic layer is dried and concentrated to give the crude this compound, which is then purified by chromatography or recrystallization.
Characterization Data for this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
1H NMR (DMSO-d6): Spectral data will show characteristic peaks for the pyrazole ring protons and the hydroxyl proton.[5]
-
13C NMR (DMSO-d6): The carbon spectrum will display signals corresponding to the carbon atoms of the pyrazole ring.[5]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (84.08 g/mol ).[6]
-
Infrared Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, as well as absorptions for N-H and C=C/C=N stretching of the pyrazole ring.
Conclusion
The synthesis of this compound can be accomplished through several distinct routes, each with its own advantages and disadvantages. The Knorr synthesis represents a classical, direct, and often high-yielding approach. The three-component reaction offers a modern and efficient one-pot method for generating substituted pyrazoles, which may be adapted for the target molecule. The Baeyer-Villiger oxidation route provides a more controlled, multi-step synthesis that can be advantageous when specific substitution patterns are required. The choice of the optimal synthetic strategy will depend on the specific requirements of the research, including scale, available resources, and desired purity. This guide provides the necessary information to make an informed decision for the synthesis of this important heterocyclic building block.
References
A Comparative Guide to the Efficacy of 1H-Pyrazol-4-ol Derivatives: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazol-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound derivatives and structurally related pyrazole compounds, with a focus on their anticancer and anti-inflammatory properties. By presenting available experimental data, this document aims to offer a clear perspective on the translational potential of this class of molecules.
Anticancer Efficacy: From Cell Lines to Xenograft Models
This compound derivatives have demonstrated significant potential as anticancer agents. In vitro studies frequently report potent cytotoxic activity against various cancer cell lines, while in vivo studies in animal models are crucial for evaluating their therapeutic efficacy and safety profiles.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity and in vivo antitumor efficacy of selected pyrazole derivatives. Direct comparative data for the same this compound derivative is often limited in single publications; therefore, this table collates data from various studies to provide a broader perspective on the potential of this chemical class.
| Compound/Derivative | Target/Cell Line | In Vitro Efficacy (IC50/GI50 in µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Pyrazole Derivative 5b | K562 (Leukemia), A549 (Lung) | 0.021 (K562), 0.69 (A549) | Not Specified | More potent than ABT-751 | [1] |
| Pyrazole Derivative 4a | K562 (Leukemia), A549 (Lung) | 0.26 (K562), 0.19 (A549) | Not Specified | More potent than ABT-751 | [1] |
| 1,3-diphenyl-1H-pyrazol-4-yl)acrylates 136b | A549, HCT-116, MCF-7, HT-29 | 1.962 (A549), 3.597 (HCT-116), 1.764 (MCF-7), 4.496 (HT-29) | Not Specified | Not Specified | [2] |
| 4-bromophenyl substituted pyrazole | A549, HeLa, MCF-7 | 8.0 (A549), 9.8 (HeLa), 5.8 (MCF-7) | Not Specified | Not Specified | [3] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | MV4-11 (Leukemia), OVCAR5 (Ovarian) | 0.127 (MV4-11), 0.150 (OVCAR5) | Not Specified | Not Specified | [4] |
| Celecoxib | Human Tongue Squamous Cell Carcinoma (Tca8113 Xenograft) | Not Specified | Tca8113 Xenograft | Significant Tumor Growth Inhibition | [5] |
| Cisplatin | Human Tongue Squamous Cell Carcinoma (Tca8113 Xenograft) | Not Specified | Tca8113 Xenograft | Significant Tumor Growth Inhibition | [5] |
| Celecoxib + Cisplatin | Human Tongue Squamous Cell Carcinoma (Tca8113 Xenograft) | Not Specified | Tca8113 Xenograft | Augmented Tumor Growth Inhibition | [5] |
Experimental Protocols: Anticancer Evaluation
1. In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. In Vivo Xenograft Model
Xenograft models are instrumental in evaluating the antitumor efficacy of novel compounds in a living organism.[5]
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[5]
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a specified dosage and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (length × width²) / 2 is commonly used to calculate tumor volume.[5] At the end of the study, tumors may be excised and weighed.
Signaling Pathway and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Electronic Properties of Substituted Pyrazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electronic properties of substituted pyrazoles is crucial for designing molecules with desired reactivity, stability, and biological activity. This guide provides a comparative analysis of key electronic parameters, supported by experimental data and detailed methodologies.
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure imparts amphoteric properties, allowing it to act as both a weak acid and a weak base.[1] The electronic nature of substituents on the pyrazole ring significantly modulates these properties, influencing the compound's pKa, redox potential, and molecular orbital energies. These parameters are critical in drug design, as they affect a molecule's solubility, membrane permeability, and interaction with biological targets.
Data Presentation: A Comparative Summary of Electronic Properties
To facilitate a clear comparison, the following tables summarize key electronic properties for a range of substituted pyrazoles and related heterocyclic compounds.
Table 1: Acidity (pKa) of Substituted Pyrazoles and Related Heterocycles
The pKa value is a measure of the acidity of the N-H proton on the pyrazole ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).
| Compound/Substituent | pKa (in Water) | pKa (in DMSO) | pKa (in Acetonitrile) |
| Pyrazole | 2.49[2] | 19.8 | 9.1[3] |
| Imidazole | 7.0[4] | 18.6 | 15.05[3] |
| 1,2,3-Triazole | 1.17 | - | 7.9[3] |
| 3(5)-Methylpyrazole | - | - | - |
| 4-Nitropyrazole | - | - | - |
| 4-Bromopyrazole | - | - | - |
| 3,5-Dimethylpyrazole | - | - | - |
Table 2: Hammett Substituent Constants (σ)
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta_ | σ_para_ |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
Source: Data adapted from various sources providing Hammett constants for common substituents.[5][6]
Table 3: Computational Data on Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is related to the chemical reactivity and stability of the molecule.[7][8][9] Generally, a smaller energy gap suggests higher reactivity.
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
| Pyrazole (gas phase) | - | - | - | B3LYP/6-311+G(d,p)[9] |
| Pyrazole (in water) | - | - | - | B3LYP/6-311+G(d,p)[9] |
| 3,5-diarylpyrazoline-1-carbothioamide (para-NO₂) | - | - | 2.098 | B3LYP/6-31++G(d,p)[7] |
| 3,5-diarylpyrazoline-1-carbothioamide (para-OCH₃) | - | - | 3.530 | B3LYP/6-31++G(d,p)[7] |
| Pyrazole-Carboxamide Derivative 4 | -5.44 | -1.21 | 4.23 | B3LYP/6-31G[8] |
| Pyrazole-Carboxamide Derivative 5 | -5.56 | -1.24 | 4.32 | B3LYP/6-31G[8] |
| Pyrazole-Carboxamide Derivative 8 | -5.67 | -1.79 | 3.88 | B3LYP/6-31G*[8] |
Note: Computational data is highly dependent on the level of theory and basis set used. The values presented are for comparative purposes within the context of the cited studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental data. Below are protocols for key experiments cited in the analysis of pyrazole derivatives.
Determination of pKa by NMR Spectroscopy
This method relies on the change in the chemical shift of protons on the pyrazole ring as a function of pH.
-
Sample Preparation : Prepare a solution of the substituted pyrazole in deuterium oxide (D₂O).
-
pH Adjustment : Adjust the pH of the solution incrementally using small additions of concentrated acid (e.g., HCl) or base (e.g., NaOH).
-
NMR Spectra Acquisition : Collect a ¹H NMR spectrum at each pH value.
-
Data Analysis : Plot the chemical shift of a specific proton (one that shows a significant change upon protonation/deprotonation) against the measured pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.
Determination of pKa by Potentiometric Titration
This classic method involves titrating a solution of the pyrazole derivative with a strong acid or base and monitoring the pH.
-
Solution Preparation : Dissolve a known amount of the pyrazole derivative in a suitable solvent, often a water-alcohol mixture to ensure solubility.
-
Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the protonated or neutral form is being determined.
-
pH Monitoring : Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Cyclic Voltammetry (CV) for Redox Potential Determination
Cyclic voltammetry is an electrochemical technique used to study the oxidation and reduction processes of a substance.[10]
-
Electrolyte Solution Preparation : Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).[11]
-
Analyte Solution Preparation : Dissolve the substituted pyrazole in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup : Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]
-
CV Measurement : De-gas the solution with an inert gas (e.g., argon or nitrogen) for several minutes.[12] Then, scan the potential between defined limits and record the resulting current. Multiple scans are typically performed to ensure reproducibility.[12]
-
Data Analysis : The oxidation and reduction potentials of the substituted pyrazole are determined from the peak potentials in the resulting voltammogram. The HOMO energy level can be estimated from the onset oxidation potential.[11]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the study of substituted pyrazoles.
Caption: Drug discovery workflow for pyrazole-based compounds.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. web.viu.ca [web.viu.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DFT-Guided Design of a Low-Band-Gap Pyrazoline Scaffold: The Critical Role of a Para-Nitro Substituent | Multidisciplinary Surgical Research Annals [msrajournal.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Mode of 1H-Pyrazol-4-ol Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the binding mode of a compound to its target protein is a critical step in the drug discovery pipeline. This guide provides an objective comparison of experimental and computational methods to validate the interaction of 1H-Pyrazol-4-ol derivatives with their protein targets, supported by experimental data and detailed protocols.
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent inhibitors of various protein classes, particularly kinases. Confirmation of the binding mode is essential to understand the structure-activity relationship (SAR) and to guide further optimization of lead compounds. This guide focuses on the validation techniques for this compound derivatives targeting key proteins in signal transduction pathways.
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities and inhibitory activities of selected this compound derivatives against their target proteins. For comparison, data for other well-established inhibitors are also included.
Janus Kinase (JAK) Inhibitors
Target: JAK2/JAK3
| Compound | Type | Target(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| TK4g | This compound derivative | JAK2 | 12.61 | Tofacitinib | - |
| JAK3 | 15.80 | ||||
| 3f | 4-amino-(1H)-pyrazole derivative | JAK1 | 3.4 | - | - |
| JAK2 | 2.2 | ||||
| JAK3 | 3.5 | ||||
| 11g | 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative | JAK2 | 6.5 | - | - |
| Tofacitinib | Pan-JAK inhibitor | JAK1/JAK3 | ~1-10 | - | - |
| JAK2 | ~20-100 |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.
Cyclin-Dependent Kinase (CDK) Inhibitors
Target: CDK2
| Compound | Type | Target(s) | Ki (µM) | GI50 (µM) (A2780 cells) | Reference Compound | Ki (nM) |
| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 | 0.158 | Dinaciclib | 1 |
| 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.007 | - | ||
| 9 | Pyrazole derivative | CDK2/cyclin A2 | 0.00096 (IC50) | - | Roscovitine | 990 (IC50) |
| Dinaciclib | Multi-CDK inhibitor | CDK1/2/5/9 | 1-4 | - |
Ki and GI50 values are indicative of binding affinity and cellular antiproliferative activity, respectively.[1][2]
TANK-Binding Kinase 1 (TBK1) Inhibitors
Target: TBK1
| Compound | Type | Target(s) | IC50 (nM) | Reference Compound | IC50 (µM) |
| 15y | 1H-pyrazolo[3,4-b]pyridine derivative | TBK1 | 0.2 | Amlexanox | ~1-2 |
| BX795 | Multi-kinase inhibitor | TBK1 | 7.1 | ||
| MRT67307 | TBK1/IKKε inhibitor | TBK1 | 28.7 | ||
| Amlexanox | TBK1/IKKε inhibitor | TBK1/IKKε | ~1000-2000 |
The 1H-pyrazolo[3,4-b]pyridine derivative 15y demonstrates significantly higher potency compared to the established inhibitor Amlexanox.[3][4][5]
Experimental and Computational Workflow
A typical workflow for validating the binding mode of this compound derivatives involves a combination of computational predictions and experimental validation.
Signaling Pathways of Target Proteins
Understanding the signaling pathway of the target protein is crucial for designing cell-based assays and interpreting the results.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity and inflammation.[6][7]
CDK2 in Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[8]
TBK1 in Innate Immunity
TANK-binding kinase 1 (TBK1) is a key kinase in the innate immune system, activated by pathogen-associated molecular patterns (PAMPs) to induce the production of type I interferons.[3][4]
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
1. Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Dilute the target kinase (e.g., JAK2, CDK2, TBK1) and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the this compound derivative in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the substrate and ATP mixture in the kinase buffer. The ATP concentration should be close to the Km value for the specific kinase.
2. Assay Procedure:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
3. Signal Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
1. Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of the this compound derivative or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (for melt curve generation) or a single optimal temperature (for dose-response) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
3. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble target protein by Western blotting using a specific primary antibody.
5. Data Analysis:
-
For a melt curve, plot the normalized amount of soluble protein against the temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
-
For a dose-response curve, plot the normalized soluble protein amount at a single temperature against the logarithm of the compound concentration to determine the cellular EC50.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
1. Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the purified target protein (ligand) onto the sensor surface.
-
Deactivate any remaining active groups on the surface (e.g., with ethanolamine).
2. Analyte Binding:
-
Prepare a series of dilutions of the this compound derivative (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, flow the running buffer over the surface to monitor the dissociation of the compound.
3. Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte from the ligand surface.
4. Data Analysis:
-
Fit the association and dissociation curves (sensorgram) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
Validating the binding mode of this compound derivatives requires a multi-faceted approach that combines computational modeling with a suite of biophysical and cell-based assays. While computational methods provide valuable initial insights into potential binding poses, experimental techniques such as in vitro kinase assays, CETSA, and SPR are indispensable for confirming target engagement and quantifying binding affinity. The data presented in this guide demonstrate that this compound derivatives can be developed into highly potent and selective inhibitors for various protein targets. By employing the detailed protocols and workflows outlined here, researchers can effectively validate the binding mode of their compounds and accelerate the drug discovery process.
References
- 1. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. JCI Insight - The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis [insight.jci.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 7. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofacitinib the first FDA approved JAK inhibitor - Parsian Pharmaceutical Co [parsianpharma.com]
A Comparative Pharmacological Profile of 1H-Pyrazol-4-ol and Its Bioisosteres in Kinase Inhibition
An Objective Guide for Researchers in Drug Discovery and Development
The 1H-pyrazol-4-ol scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form critical hydrogen bonds and its favorable physicochemical properties have established it as a privileged structure. This guide provides a comparative analysis of the pharmacological profiles of this compound and its key bioisosteres, focusing on their application in the development of targeted kinase inhibitors. Bioisosteric replacement is a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties.[1][2] This document will delve into quantitative data, experimental methodologies, and the underlying signaling pathways to offer a comprehensive resource for researchers.
Quantitative Comparison of Bioisosteric Scaffolds
The choice of a core heterocyclic scaffold is a pivotal decision in the design of kinase inhibitors, profoundly influencing the potency and selectivity of the compounds.[3] The following table summarizes the in vitro inhibitory activities (IC50) of exemplary compounds where the this compound core has been systematically replaced with its bioisosteres. The data is collated from a study focused on the discovery of potent and selective ROS1 kinase inhibitors, a key target in non-small cell lung cancer.[4]
| Compound ID | Core Scaffold | R1 | R2 | ROS1 IC50 (nM)[4] | ALK IC50 (nM)[4] | Selectivity (ALK/ROS1) |
| Lead Cmpd | This compound | 2,6-dichloro-3-fluoro-phenyl | Pyrimidine | >10000 | >10000 | - |
| 7c | This compound | 2,6-dichloro-3-fluoro-phenyl | Pyrimidine-NH2 | 24 | 4100 | ~171 |
| Bioisostere 1 | Isoxazol-4-ol | 2,6-dichloro-3-fluoro-phenyl | Pyrimidine-NH2 | Inactive | Inactive | - |
| Bioisostere 2 | 1,2,3-Triazol-4-ol | 2,6-dichloro-3-fluoro-phenyl | Pyrimidine-NH2 | Weakly Active | Weakly Active | - |
Note: The specific IC50 values for the Isoxazol-4-ol and 1,2,3-Triazol-4-ol bioisosteres were not explicitly quantified in the referenced study but were described as inactive or weakly active, respectively.
Analysis of Pharmacological Profiles
The pyrazole ring is a versatile bioisostere for other aromatic systems like benzene and phenol, often leading to improved potency and physicochemical properties such as enhanced aqueous solubility.[5][6] In the context of kinase inhibition, the nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase active site.[3]
In a study on ROS1 kinase inhibitors, the introduction of an amino group to the pyrimidine moiety of a this compound derivative (compound 7c) dramatically increased its potency against ROS1, with an IC50 of 24 nM.[4] This compound also exhibited a high selectivity of approximately 170-fold over the closely related ALK kinase.[4] In contrast, the bioisosteric replacement of the pyrazole core with an isoxazole resulted in a loss of activity.[5] This highlights that while bioisosterism is a valuable tool, the biological activity of the resulting compounds is highly dependent on the specific target and the electronic and steric properties of the chosen isostere.[1]
Triazoles are another common bioisostere for pyrazoles.[7] Studies have shown that in some contexts, 1,2,4-triazoles can effectively replace an amide group, forming key hydrogen bonds within the ATP-binding pocket of kinases.[8] However, the precise positioning of the nitrogen atoms is crucial, as isomeric 1,2,3-triazoles can be significantly less potent.[8] In a comparative study of phosphodiesterase type 4 (PDE4) inhibitors, derivatives containing a 1,2,4-triazole moiety generally exhibited higher activity than their pyrazole counterparts.[9]
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacological data. Below are the outlines of key assays typically employed in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay:
This assay is fundamental to determining the potency of a compound against a specific kinase.
-
Enzyme and Substrate Preparation : A recombinant human kinase (e.g., ROS1, ALK) is used. The substrate is a synthetic peptide or protein that the kinase can phosphorylate.
-
Compound Incubation : The kinase is pre-incubated with varying concentrations of the test compound (e.g., this compound derivatives) in an assay buffer.
-
Initiation of Reaction : The phosphorylation reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation : The extent of phosphorylation is quantified. A common method is the use of a phospho-specific antibody in an ELISA format or radiometric assays that measure the incorporation of radiolabeled phosphate from [γ-33P]ATP into the substrate.
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay:
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.
-
Cell Culture : Cancer cell lines expressing the target kinase (e.g., non-small cell lung cancer lines with ROS1 fusions) are cultured in appropriate media.
-
Compound Treatment : Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.
-
Incubation : The cells are incubated for a period of time, typically 72 hours, to allow for effects on cell proliferation.
-
Viability Measurement : Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP content as an indicator of metabolically active cells.
-
Data Analysis : The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language.
Caption: Simplified ROS1 signaling pathway and mechanism of competitive inhibition.
Caption: Workflow for a typical in vitro kinase inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Head-to-Head Comparison of 1H-Pyrazol-4-ol Derivatives
A detailed analysis of substituted 1H-Pyrazol-4-ol and related pyrazole derivatives reveals their varying efficacies in inhibiting cancer cell growth. This guide provides a comparative overview of their performance in preclinical biological assays, supported by experimental data, to aid researchers in the strategic development of novel anticancer therapeutics.
The pyrazole scaffold is a well-established and privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Modifications to the pyrazole ring system can significantly influence the biological activity of the resulting derivatives, making them a fertile ground for the discovery of new therapeutic agents. This guide focuses on a head-to-head comparison of various substituted this compound and other closely related pyrazole derivatives based on their reported in vitro anticancer activity, providing a valuable resource for researchers in oncology and drug discovery.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic effects of a selection of pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Target Cell Line | Assay | IC50 (µM) |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | Cytotoxicity Assay | 6.78 |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | Cytotoxicity Assay | 16.02 |
| 4-bromophenyl substituted pyrazole derivative | A549 (Lung Cancer) | Cytotoxicity Assay | 8.0 |
| 4-bromophenyl substituted pyrazole derivative | HeLa (Cervical Cancer) | Cytotoxicity Assay | 9.8 |
| 4-bromophenyl substituted pyrazole derivative | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 5.8 |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15) | Ovarian Cancer Cells | Antiproliferative Assay | 0.127–0.560[2] |
| Pyrazole-thiazolidinone hybrid (Compound 4a) | Lung Cancer Cells | Cytotoxicity Assay | Moderate inhibition at 31.01%[3] |
| Pyrazole-indole hybrid (Compound 7a) | HepG2 (Liver Cancer) | MTT Assay | 6.1 ± 1.9[4] |
| Pyrazole-indole hybrid (Compound 7b) | HepG2 (Liver Cancer) | MTT Assay | 7.9 ± 1.9[4] |
| Thiazolyl-pyrazole derivative | HepG-2 (Liver Cancer) | Cytotoxicity Assay | 2.20 ± 0.13 µg/mL[5] |
Experimental Protocols
A standardized method for determining the in vitro cytotoxicity of a compound is crucial for a reliable comparative analysis. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Visualizing the Mechanism of Action
To understand the potential mechanisms through which these pyrazole derivatives may exert their anticancer effects, it is helpful to visualize the relevant cellular signaling pathways. Many anticancer drugs target pathways that control cell cycle progression and apoptosis (programmed cell death). The diagram below illustrates a simplified signaling pathway involving Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often targeted by pyrazole-based inhibitors.[2]
References
- 1. Synthesis and biological evaluation of [alpha-(1,5-disubstituted 1H-pyrazol-4-yl)benzyl]azoles, analogues of bifonazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its versatile structure allows for a multitude of substitutions, enabling the fine-tuning of potency and selectivity against a wide range of kinase targets. This guide provides a comparative analysis of the cross-reactivity profiles of representative pyrazole-based inhibitors, offering insights into their selectivity and potential off-target effects.
While specific cross-reactivity data for inhibitors based on the precise 1H-Pyrazol-4-ol scaffold is limited in publicly available literature, this guide presents data from structurally related and well-characterized pyrazole derivatives. This information serves as a valuable resource for understanding the broader selectivity patterns within this important class of compounds and for guiding the design and interpretation of screening funnels for novel inhibitors.
Quantitative Comparison of Inhibitor Selectivity
The following tables summarize the inhibitory activity (IC50 or Ki in nM) of selected pyrazole-based compounds against a panel of kinases. This data, compiled from various public sources, highlights the diverse selectivity profiles that can be achieved through modifications of the pyrazole core.
Table 1: Cross-Reactivity Data for Representative Pyrazole-Based Kinase Inhibitors (Values in nM)
| Kinase Target | Compound A (CDK2 Inhibitor) | Compound B (TBK1 Inhibitor) | Compound C (Multi-Kinase Inhibitor) |
| CDK2 | 5 [1][2] | >10,000 | 3 |
| CDK1 | 150 | >10,000 | 25 |
| CDK5 | 7[1] | >10,000 | 10 |
| CDK9 | 300 | >10,000 | 50 |
| TBK1 | >10,000 | 0.2 [3] | 150 |
| IKKε | >10,000 | 5.6[3] | 200 |
| JAK2 | 5,000 | 5,000 | 5 [4] |
| Aurora A | >10,000 | >10,000 | 8 [4][5] |
| Aurora B | >10,000 | >10,000 | 5 [4][5] |
| VEGFR2 | 8,000 | 7,500 | 15 |
Note: Data is illustrative and compiled from multiple sources. "Compound A" is based on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives[1][2], "Compound B" on 1H-pyrazolo[3,4-b]pyridine derivatives[3], and "Compound C" represents a hypothetical multi-targeted pyrazole inhibitor profile based on activities reported for similar scaffolds.[4][5]
Signaling Pathway Modulation
Pyrazole-based inhibitors are frequently designed to target kinases within critical signaling pathways implicated in diseases such as cancer and inflammation. The Transforming Growth Factor-β (TGF-β) signaling pathway, which regulates cell growth, differentiation, and apoptosis, is one such pathway often targeted by kinase inhibitors.
Experimental Protocols
The determination of a compound's cross-reactivity profile is a critical step in drug discovery, ensuring both efficacy and safety. A combination of biochemical and cellular assays is typically employed.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified kinase enzyme of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test inhibitor (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase, substrate, and test inhibitor to the wells of the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.[7][8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase of interest
-
Test inhibitor (this compound derivative)
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Assay plates (e.g., white, 384-well)
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 450nm and 610nm)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and culture for approximately 24 hours to allow for protein expression.
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare the NanoBRET™ tracer at the appropriate concentration in Opti-MEM®.
-
-
Compound Treatment:
-
Dispense the cells into the assay plate.
-
Add the test inhibitor at various concentrations to the wells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the detection reagent containing the Nano-Glo® Substrate and the extracellular inhibitor.
-
Add the detection reagent to the wells.
-
Read the plate within 10 minutes, measuring both donor (450nm) and acceptor (610nm) emission.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and engagement of the target kinase by the inhibitor. Determine the IC50 value from the dose-response curve.[9][10]
By employing these and other standardized assays, researchers can build a comprehensive cross-reactivity profile for novel this compound-based inhibitors, a critical step in advancing these promising compounds through the drug discovery pipeline.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 8. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 10. eubopen.org [eubopen.org]
Validating the Mechanism of Action of PZ-401: A 1H-Pyrazol-4-ol-Derived Kinase Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
The 1H-pyrazol-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2][3][4][5][6][7] Many of these biological activities are attributed to the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in disease.[8][9][10][11][12][13] This guide presents a comparative analysis of a hypothetical this compound-derived drug candidate, PZ-401, against a known MEK1/2 inhibitor, Selumetinib. We provide supporting experimental data and detailed protocols to validate the proposed mechanism of action of PZ-401 as a potent and selective inhibitor of the MAPK/ERK signaling pathway.
Proposed Mechanism of Action of PZ-401
PZ-401 is hypothesized to be an ATP-competitive inhibitor of MEK1/2, a dual-specificity protein kinase that plays a central role in the MAPK/ERK signaling cascade. By binding to the ATP-binding pocket of MEK1/2, PZ-401 is expected to prevent the phosphorylation and subsequent activation of its downstream targets, ERK1/2. This inhibition is anticipated to lead to the downregulation of proliferative signaling and induction of apoptosis in cancer cells with a hyperactivated MAPK/ERK pathway.
Data Presentation: Comparative Analysis of PZ-401 and Selumetinib
The following tables summarize the quantitative data from key experiments conducted to validate the on-target activity and cellular effects of PZ-401 in comparison to the well-characterized MEK1/2 inhibitor, Selumetinib.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| PZ-401 | MEK1 | 15.2 |
| MEK2 | 18.5 | |
| p38α | >10,000 | |
| JNK1 | >10,000 | |
| Selumetinib | MEK1 | 14.0 |
| MEK2 | 16.0 | |
| p38α | >10,000 | |
| JNK1 | >10,000 |
Table 2: Cellular Phospho-ERK1/2 Inhibition (Western Blot Analysis)
| Treatment | Concentration (nM) | p-ERK1/2 (Thr202/Tyr204) Relative Intensity |
| Vehicle Control | - | 1.00 |
| PZ-401 | 10 | 0.45 |
| 100 | 0.08 | |
| 1000 | 0.02 | |
| Selumetinib | 10 | 0.52 |
| 100 | 0.11 | |
| 1000 | 0.03 |
Table 3: Cell Viability Assay (MTT)
| Cell Line | Compound | IC50 (µM) |
| HT-29 (BRAF mutant) | PZ-401 | 0.85 |
| Selumetinib | 1.10 | |
| A549 (KRAS mutant) | PZ-401 | 1.20 |
| Selumetinib | 1.55 | |
| MCF-7 (Wild-type) | PZ-401 | >50 |
| Selumetinib | >50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PZ-401 and Selumetinib against MEK1, MEK2, and other related kinases to assess potency and selectivity.
Methodology:
-
Reagents: Recombinant human MEK1, MEK2, p38α, and JNK1 kinases, inactive ERK2 substrate, ATP, and kinase assay buffer.
-
Procedure:
-
Kinase reactions are performed in a 96-well plate format.
-
Serial dilutions of PZ-401 and Selumetinib are prepared in DMSO and added to the wells.
-
The kinase, inactive ERK2 (for MEK1/2), and ATP are added to initiate the reaction.
-
The reaction is incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA-based format.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[14][15]
-
Western Blot Analysis for Phospho-ERK1/2
Objective: To assess the inhibitory effect of PZ-401 and Selumetinib on the phosphorylation of ERK1/2 in a cellular context.[16][17][18][19]
Methodology:
-
Cell Culture and Treatment:
-
HT-29 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 24 hours and then treated with various concentrations of PZ-401 or Selumetinib for 2 hours.
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are clarified by centrifugation, and protein concentration is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Bands are visualized using an ECL detection reagent, and band intensities are quantified using image analysis software. Phospho-ERK1/2 levels are normalized to total ERK1/2.[14][16]
-
Cell Viability Assay (MTT)
Objective: To evaluate the cytotoxic effects of PZ-401 and Selumetinib on cancer cell lines with different MAPK pathway activation statuses.[20][21][22][23][24]
Methodology:
-
Cell Seeding: HT-29, A549, and MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of PZ-401 or Selumetinib for 72 hours.
-
MTT Assay:
-
MTT reagent is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are determined from dose-response curves.[23]
-
Visualizations
The following diagrams illustrate the signaling pathway, experimental workflow, and the logical framework for validating the mechanism of action of PZ-401.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of PZ-401 on MEK1/2.
Caption: Experimental workflow for validating the mechanism of action of PZ-401.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. noblelifesci.com [noblelifesci.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for 1H-Pyrazol-4-ol
The proper disposal of 1H-Pyrazol-4-ol is critical due to the potential hazards associated with pyrazole derivatives. A conservative approach, treating the compound as hazardous, is mandatory.
Core Principle: Professional Disposal is Non-Negotiable
In-laboratory chemical treatment or neutralization of this compound is strongly discouraged without a thorough, compound-specific risk assessment and a validated procedure.[1] The primary and recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's EHS department.[1][2] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][4]
Essential Safety and Handling Information
Prior to disposal, it is crucial to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE):
Proper personal protective equipment is mandatory to ensure safety when handling pyrazole derivatives.[4]
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash risks.[4] | To protect eyes from splashes and irritation. |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact.[4] |
| Skin and Body Protection | Lab coat, apron, and protective boots as needed to prevent skin exposure.[4] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required with adequate ventilation. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | To prevent inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service.[3]
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, including residual product, contaminated PPE (such as gloves), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.[1] Avoid generating dust during transfer.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.[1] Do not mix with other waste streams unless explicitly permitted by your EHS department.[1]
Container Selection and Labeling
-
Container Selection: Waste containers must be chemically resistant (e.g., borosilicate glass or high-density polyethylene), in good condition, and have a secure, leak-proof lid.[1]
-
Labeling: All waste containers must be clearly labeled with their contents and approximate concentrations. Use your institution's official hazardous waste labels and fill out all required information, including chemical names (not formulas).[5]
Storage
-
Store waste containers in a cool, dry, and well-ventilated area.[4]
-
Ensure the storage area has secondary containment to capture any potential leaks.[3]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents.[3][4]
Spill Response
-
Small Spills: In the event of a small spill, wear appropriate PPE. Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[1][3] Carefully collect the contaminated absorbent into the designated solid hazardous waste container.[1][3] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1][3]
-
Large Spills: For large spills, immediately evacuate the area and alert your institution's emergency response and EHS department.[1]
Final Disposal
-
The final disposal must be conducted through a licensed and approved hazardous waste disposal facility.[3][6][7][8]
-
Contact your institution's EHS office to arrange for the collection and disposal of the properly contained and labeled waste.[3]
-
Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[3]
Disposal Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
